Acridine-4-carboxylic Acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
acridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIUCDPMOWCGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456642 | |
| Record name | Acridine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31327-97-6 | |
| Record name | Acridine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Acridine-4-carboxylic Acid
The following technical guide details the chemical properties, synthesis, and applications of Acridine-4-carboxylic Acid.
Structure, Synthesis, and Pharmacophore Utility[1]
Executive Summary
This compound (CAS 31327-97-6) is a tricyclic aromatic heterocycle characterized by a carboxylic acid moiety at the peri-position (C4) relative to the endocyclic nitrogen (N10).[1] Unlike its more common isomer, acridine-9-carboxylic acid, the 4-isomer possesses unique steric and electronic properties due to the proximity of the carboxyl group to the ring nitrogen.[1] This "peri-effect" influences its pKa, solubility, and reactivity, making it a critical scaffold in the synthesis of DNA-intercalating antitumor agents, most notably DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide).[1]
This guide provides a rigorous analysis of the physicochemical profile, a validated synthetic workflow, and the mechanistic basis for its biological application.
Physicochemical Profile
The positioning of the carboxylic acid at C4 creates an intramolecular hydrogen bonding network that distinguishes this molecule from other acridine derivatives.
Table 1: Core Physical & Chemical Properties[1][2]
| Property | Value / Description | Technical Note |
| Molecular Formula | C₁₄H₉NO₂ | MW: 223.23 g/mol |
| Appearance | Yellow crystalline powder | Typical of conjugated acridines.[1] |
| Melting Point | 202–204 °C | Decomposes at higher temps.[1] |
| Solubility | Low in water; Soluble in DMSO, DMF, hot EtOH.[1] | Zwitterionic character reduces non-polar solubility.[1] |
| pKa (Acid) | ~3.5 (Predicted) | Acidic proton is labile.[1] |
| pKa (Base) | ~5.1 (Ring Nitrogen) | Slightly lower than acridine (5.[1]6) due to -I effect of COOH.[1] |
| Fluorescence | Blue-Green emission (450–520 nm) | Highly dependent on solvent polarity and pH.[1] |
| LogP | 3.09 | Lipophilic core facilitates membrane permeability.[1] |
The "Peri-Effect"
The proximity of the C4-carboxyl group to the N10-nitrogen allows for a potential intramolecular hydrogen bond (N...HOOC).[1] In the zwitterionic form (NH⁺...COO⁻), this interaction stabilizes the crystal lattice, contributing to its high melting point and poor solubility in non-polar solvents.
Validated Synthetic Protocol
The synthesis of this compound is non-trivial due to the specific regiochemistry required.[1] The most robust route utilizes a modified Ullmann Condensation followed by cyclization and reduction. This pathway avoids the isomer mixtures common in Bernthsen acridine synthesis.
DOT Diagram: Synthetic Pathway
The following diagram outlines the logical flow from precursors to the final acid.
Caption: Step-wise synthesis of this compound via Ullmann condensation and reductive aromatization.
Detailed Methodology
Step 1: Ullmann Condensation
Objective: Formation of the diphenylamine scaffold.
-
Reagents: Mix 2-chlorobenzoic acid (1.0 eq) and anthranilic acid (1.0 eq) in DMF.
-
Catalyst: Add activated Copper powder (0.1 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Reaction: Reflux at 140°C for 4–6 hours under N₂ atmosphere.
-
Workup: Pour into acidified ice water. The precipitate is Diphenylamine-2,2'-dicarboxylic acid .[1]
-
Validation: Check melting point (>250°C) and disappearance of starting material by TLC (MeOH:DCM 1:9).
Step 2: Cyclization to Acridone
Objective: Ring closure to form the tricyclic core.
-
Reagents: Suspend the dicarboxylic acid in POCl₃ (Phosphorus oxychloride).
-
Reaction: Reflux for 2 hours. This typically yields the 9-chlorothis compound intermediate or the acridone depending on hydrolytic workup.[1]
-
Hydrolysis: Pour carefully onto ice to hydrolyze the 9-Cl (if present) back to the acridone (9-oxo) species, yielding 9-acridone-4-carboxylic acid .[1]
Step 3: Reduction to Acridine
Objective: Removal of the carbonyl/hydroxyl at position 9 to restore aromaticity.
-
Reagents: Dissolve 9-acridone-4-carboxylic acid in 5% NaOH (aq).
-
Reductant: Add Sodium Amalgam (Na/Hg) slowly with stirring (or use Zn dust in HCl for a harsher reduction).
-
Reaction: Heat to 80°C for 3 hours.
-
Isolation: Acidify with acetic acid. The yellow precipitate is This compound .[1]
-
Purification: Recrystallize from Ethanol/DMF.
Chemical Reactivity & Derivatization[1][3][4][5]
The primary utility of this compound lies in its conversion to carboxamides.[1] However, the C4 position is sterically hindered by the "bay region" protons of the adjacent ring, making standard coupling difficult.
Amide Coupling (Synthesis of DACA Analogues)
Direct reaction with amines using EDC/NHS can be sluggish.
-
Preferred Method: Conversion to the acid chloride using Thionyl Chloride (SOCl₂) .[1]
-
Protocol: Reflux acid in SOCl₂ (neat) for 1 hour. Evaporate excess SOCl₂. React the crude acid chloride immediately with the amine (e.g., N,N-dimethylethylenediamine) in dry DCM with Et₃N base.
Stability[1][6][7]
-
Oxidation: Stable to air, but prolonged exposure to light can cause photo-oxidation at the C9 position.[1]
-
Reduction: The acridine ring is susceptible to reduction to 9,10-dihydroacridine (acridan) if exposed to strong reducing agents (e.g., NaBH₄).
Biological Mechanism of Action[7]
This compound derivatives (like DACA) function as Dual Topoisomerase Inhibitors .[1] The planar acridine ring intercalates into DNA, while the cationic side chain (formed after amidation) interacts with the DNA backbone or the enzyme itself.
DOT Diagram: Mechanism of Action
Caption: Pharmacological cascade of Acridine-4-carboxamide derivatives inducing cell death.[1]
Key Mechanistic Insights[1]
-
Intercalation: The flat aromatic system slides between DNA base pairs (preferentially GC-rich regions).[1]
-
Groove Binding: The 4-carboxamide side chain protrudes into the major groove, unlike 9-aminoacridines which typically project into the minor groove.[1] This unique geometry allows it to poison both Topoisomerase I and II.
-
Cytotoxicity: The stabilization of the "cleavable complex" prevents DNA religation, leading to double-strand breaks and subsequent apoptosis.
References
-
Denny, W. A., et al. (1987). Potential Antitumor Agents.[2] 50. In Vivo Solid-Tumor Activity of Derivatives of N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide. Journal of Medicinal Chemistry.
-
Gamage, S. A., et al. (1999). Structure-Activity Relationships for Substituted Acridine-4-carboxamides: A New Class of DNA-Intercalating Agents.[1] Journal of Medicinal Chemistry. [1]
-
Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Classic Reference for Acridine Chemistry).[1]
-
PubChem. (2025).[1] this compound - Compound Summary. National Library of Medicine. [1]
-
BenchChem. (2025).[1] Technical Guide to Acridine Synthesis.[3][1]
Sources
An In-depth Technical Guide to the Crystal Structure of Acridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of acridine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its molecular architecture, the experimental determination of its crystal structure, and the spectroscopic techniques used for its characterization. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug design, materials engineering, and synthetic chemistry.
Introduction: The Significance of this compound
Acridine and its derivatives have long been a focal point of scientific research due to their diverse biological activities and unique photophysical properties.[1] The planar, tricyclic acridine core allows for intercalation into DNA, leading to a wide range of applications, including anticancer and antimicrobial agents.[2][3] The introduction of a carboxylic acid moiety at the 4-position of the acridine ring system, yielding this compound, modulates the molecule's solubility, electronic properties, and potential for intermolecular interactions, making its structural elucidation a key aspect of understanding its function and potential applications.[4]
The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, governs a molecule's physical and chemical properties. For drug development professionals, a detailed understanding of the crystal structure of a pharmacologically active molecule like this compound is paramount for structure-based drug design, polymorph screening, and formulation development.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for constructing the acridine core, most notably the Bernthsen and Ullmann condensation reactions.[4][5] A particularly effective strategy involves the synthesis of a precursor, methyl acridine-4-carboxylate, followed by hydrolysis to yield the desired carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Hydrolysis of Methyl Acridine-4-carboxylate
This protocol outlines the final step in the synthesis, the conversion of the methyl ester to the carboxylic acid.
Materials:
-
This compound methyl ester
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolution: Dissolve this compound methyl ester in a mixture of methanol and water.
-
Saponification: Add a solution of sodium hydroxide to the reaction mixture.
-
Heating: Heat the mixture at a moderate temperature (e.g., 50 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the mixture with hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., acetone) to obtain pure this compound.[6]
Crystal Structure Determination by Single-Crystal X-ray Diffraction
The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction.[1] This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's behavior.
The Crystallization Process: A Critical Step
Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment. The process of crystallization involves the slow and controlled precipitation of a solute from a supersaturated solution.
General Crystallization Protocol for Small Organic Molecules:
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound to a moderate extent.
-
Solution Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature, or allow the solvent to evaporate slowly and undisturbed. This encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor for analysis.
Data Collection and Structure Refinement Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
The Crystal Structure of this compound
The crystal structure of this compound reveals a planar acridine core, a consequence of its aromatic nature. The carboxylic acid group is a key feature, participating in intermolecular hydrogen bonding, which plays a crucial role in the packing of the molecules in the crystal lattice. A visual representation of the single crystal structure has been reported.[1]
While the specific crystallographic data from the Cambridge Crystallographic Data Centre (CCDC) is not publicly available without a subscription, the general structural features can be discussed based on published information and chemical principles.
Key Structural Features:
-
Planarity: The three fused rings of the acridine system are essentially planar.
-
Hydrogen Bonding: The carboxylic acid group is a prime site for hydrogen bonding, likely forming dimers or extended networks within the crystal structure. This is a common feature in the crystal structures of carboxylic acids.
-
π-π Stacking: The planar aromatic rings are expected to exhibit π-π stacking interactions, further stabilizing the crystal lattice.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a series of signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the acridine rings. A characteristic broad singlet for the carboxylic acid proton would be observed at a downfield chemical shift (often >10 ppm).[3][7]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the acridine core in the aromatic region (around 120-150 ppm). The carbonyl carbon of the carboxylic acid will appear at a significantly downfield position (typically in the range of 165-185 ppm).[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands that are diagnostic of its functional groups.[8][9]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| C=C and C=N (Aromatic) | Stretching | 1600-1450 |
| C-O (Carboxylic Acid) | Stretching | 1320-1210 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₄H₉NO₂), the expected exact mass is approximately 223.06 g/mol .[6] The mass spectrum would show a molecular ion peak corresponding to this mass.
Applications and Future Perspectives
The unique structural and electronic properties of this compound make it a valuable building block in several areas of research and development:
-
Drug Development: The ability of the acridine moiety to intercalate with DNA makes it a promising scaffold for the design of new anticancer and antimicrobial agents. The carboxylic acid group can be further functionalized to improve pharmacological properties such as solubility, bioavailability, and target specificity.
-
Materials Science: The planar, aromatic nature of this compound, coupled with its ability to form hydrogen bonds, makes it an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors.
Future research will likely focus on the synthesis of novel derivatives of this compound with tailored biological activities and material properties. A thorough understanding of its crystal structure is the foundation for these future advancements.
References
-
An Active Compound From Pseudomonas aeruginosa B27. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(24), 14873–14909. [Link]
-
Hossain, M. S., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7433. [Link]
- Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry, 9(18), 1655–1665.
- Martins, M. A. P., et al. (2009). The Chemistry of Acridines. Chemical Reviews, 109(9), 4140–4202.
-
LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Synthesis of Acridines by an Eco-friendly Method. (n.d.). Revista de Chimie, 65(10), 1167-1170. [Link]
-
Synthesis, Reactions and Medicinal Uses of Acridine. (n.d.). Pharmaguideline. Retrieved January 30, 2026, from [Link]
-
Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. (2019). Scientific Reports, 9(1), 1-13. [Link]
-
Microwave assisted synthesis, chemiluminescent and theoretical studies of bromoalkyl esters of acridine-9-carboxylic acid. (2011). Indian Journal of Chemistry - Section B, 50B(4), 580-586. [Link]
- Method for preparing acridine 9-carboxylic acid by oxidation method. (n.d.). Google Patents.
-
CCDC 2179030: Experimental Crystal Structure Determination. (n.d.). KAUST Repository. Retrieved January 30, 2026, from [Link]
-
CCDC 913282: Experimental Crystal Structure Determination. (2016, January 1). Research Explorer - The University of Manchester. [Link]
-
Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12). Environmental Science & Technology, 58(1), 438–446. [Link]
-
PubChem. (n.d.). Acridine. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
This compound. (n.d.). LookChem. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). Acridine-9-carboxylic acid. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
5 - ORCA – Online Research @ Cardiff. (n.d.). Retrieved January 30, 2026, from [Link]
-
FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Multimodal Acridine Photocatalysis Enables Direct Access to Thiols from Carboxylic Acids and Elemental Sulfur. (n.d.). ChemRxiv. Retrieved January 30, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 6. This compound|lookchem [lookchem.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. echemi.com [echemi.com]
- 9. myneni.princeton.edu [myneni.princeton.edu]
Physical properties of Acridine-4-carboxylic Acid (melting point, solubility)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the critical physical properties of Acridine-4-carboxylic Acid, focusing on its melting point and solubility. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of these fundamental characteristics is paramount for its successful application. This guide synthesizes available data with established experimental protocols, offering a framework for both understanding and verifying these properties in a laboratory setting. All methodologies are presented with an emphasis on scientific integrity, reproducibility, and are supported by authoritative references.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a tricyclic aromatic acridine core with a carboxylic acid substituent at the 4-position. This molecular architecture confers a unique combination of properties, including potential DNA intercalation, fluorescence, and biological activity, making it a valuable scaffold in drug discovery and a building block in materials science. The physical properties of melting point and solubility are foundational to its practical application, influencing everything from reaction conditions and purification to formulation and bioavailability.
Core Physical Properties
The intermolecular forces at play in this compound, namely hydrogen bonding via the carboxylic acid group and π-π stacking of the aromatic rings, are significant determinants of its physical state and behavior in solution.
Melting Point
The melting point of a crystalline solid is a key indicator of its purity and thermal stability. For this compound, a consistent melting point range has been reported across multiple suppliers.
| Property | Value | Source(s) |
| Melting Point | 202-204 °C | [1][2][3] |
This relatively high melting point is indicative of the strong intermolecular forces within the crystal lattice, requiring substantial thermal energy to overcome.
Solubility
Solubility is a critical parameter for any compound intended for biological or solution-phase applications. While comprehensive quantitative data for this compound in a wide range of solvents is not extensively published, its solubility profile can be inferred from its structure and the behavior of similar compounds. It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and have limited solubility in water and non-polar organic solvents.
| Solvent | Predicted Solubility | Rationale / Supporting Evidence |
| Water | Slightly soluble | Carboxylic acids can exhibit increased water solubility, but the large hydrophobic acridine core limits this.[4][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful solvent for a wide range of organic compounds, including those with aromatic and polar functional groups.[6][7] |
| Ethanol | Soluble | Many organic acids show good solubility in ethanol.[5][7] |
It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems to ensure accurate and reliable results for their applications.
Experimental Protocols for Property Determination
The following sections detail standardized, field-proven methodologies for the precise determination of the melting point and solubility of this compound.
Melting Point Determination: Capillary Method
This is the most common and reliable method for determining the melting point of a solid organic compound.
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer.
-
Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial for allowing the sample and the thermometer to be in thermal equilibrium, leading to an accurate reading.[8]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is pure and dry. Finely grind a small amount of the compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack it to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[9][10][11]
-
Heating: Heat the apparatus at a medium rate until the temperature is about 20 °C below the expected melting point (around 180 °C).[8]
-
Observation and Recording: Decrease the heating rate to approximately 1-2 °C per minute. Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample is in a liquid state (the completion of melting). This range is the melting point.[8][10]
Workflow Diagram: Melting Point Determination
Caption: Experimental workflow for melting point determination.
Solubility Determination: Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[12]
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the solid ensures that the solution becomes saturated, which is necessary for determining the maximum solubility.[12][13]
-
Extended Equilibration: Shaking for an extended period (e.g., 24-48 hours) at a constant temperature allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.[13][14]
-
Phase Separation: Centrifugation or filtration is essential to separate the undissolved solid from the saturated solution before analysis.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vial and place it in a shaker or agitator at a constant temperature for 24 to 48 hours.[14][15]
-
Phase Separation: After equilibration, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully remove a known volume of the supernatant (the clear, saturated solution).
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: The determined concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
Workflow Diagram: Solubility Determination
Caption: Experimental workflow for solubility determination.
Self-Validating Systems and Trustworthiness
To ensure the integrity of the generated data, the following checks should be incorporated:
-
Melting Point: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
Solubility: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it provides confidence that equilibrium has been achieved.[12]
Conclusion
The physical properties of this compound, particularly its melting point of 202-204 °C and its anticipated solubility in polar aprotic solvents, are crucial for its effective use in research and development. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable determination of these properties. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for advancing scientific understanding and technological applications of this important compound.
References
-
LookChem. This compound. [Link]
-
Yuanli Tech. This compound. [Link]
-
Chemsrc.com. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of Canterbury. Melting point determination. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
-
Clarion University. Determination of Melting Point. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
-
ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. [Link]
-
SlideShare. experiment (1) determination of melting points. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound - Yuanli Tech [yonlytech.com]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. enamine.net [enamine.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Acridine-4-carboxylic Acid: Photophysical Properties & Biomedical Applications
Executive Summary
Acridine-4-carboxylic acid (ACA) represents a distinct class of acridine fluorophores, structurally and photophysically differentiated from the more common 9-acridinecarboxylic acid (9-ACA). While 9-ACA is widely recognized for its high quantum yield and utility as a fluid-phase tracer, ACA is primarily defined by its role as the scaffold for the chemotherapeutic agent DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide).
The photophysics of ACA are governed by the proximity of the carboxylic acid group at the C4 position to the endocyclic nitrogen (N10). This "peri-interaction" facilitates intramolecular hydrogen bonding, significantly altering its excited-state dynamics compared to other acridine isomers. This guide details the electronic architecture, photophysical characterization, and synthesis of ACA, with a specific focus on its transformation into highly active DNA-intercalating carboxamides.
Part 1: Molecular Architecture & Electronic State
Structural Uniqueness
Unlike the meso-substituted 9-ACA, the 4-substituted isomer possesses a unique steric and electronic environment. The carboxylic acid group at position 4 is capable of forming a pseudo-six-membered ring via intramolecular hydrogen bonding with the acridine nitrogen.
-
Ground State: The proximity of the 4-COOH proton to the N10 lone pair creates a stable hydrogen-bonded conformer.
-
Excited State: Upon photoexcitation, the basicity of the acridine nitrogen increases, potentially facilitating Excited State Intramolecular Proton Transfer (ESIPT) . This process often provides a rapid non-radiative decay pathway, explaining the lower fluorescence quantum yield of the free acid compared to its amide derivatives.
Electronic Transitions
The absorption spectrum of ACA is dominated by
-
UV Region (250 nm): Strong
and transitions. -
Visible Region (350–400 nm): The lowest energy transition (
) exhibits vibrational fine structure, typical of rigid aromatic systems. -
n
Transitions: These weak transitions are often obscured by the intense bands but play a critical role in intersystem crossing (ISC) to the triplet state.
Figure 1 Caption: Jablonski diagram illustrating the competition between fluorescence and ESIPT-mediated non-radiative decay in ACA.
Part 2: Photophysical Characterization
Absorption and Emission Data
The photophysical profile of ACA is highly solvent-dependent (solvatochromism), reflecting the stability of the intramolecular hydrogen bond.
| Property | This compound (ACA) | DACA (Amide Derivative) | Acridine-9-carboxylic Acid (9-ACA) |
| Absorption Max ( | 355–365 nm | 360–370 nm | 358 nm |
| Emission Max ( | 430–450 nm (Weak) | 450–460 nm (Strong) | 420–440 nm |
| Quantum Yield ( | < 0.1 (Solvent dependent) | 0.4 – 0.6 (DNA bound) | ~0.98 (in water) |
| Lifetime ( | < 2 ns | 3–10 ns (Bi-exponential) | 10–15 ns |
| pKa (Ring Nitrogen) | ~5.0 | ~7.8 (Side chain amine) | 5.8 |
DNA Binding & Spectral Shift
While the free acid (ACA) binds weakly to DNA due to electrostatic repulsion between the carboxylate anion and the phosphate backbone, its amide derivative (DACA) is a potent intercalator.
-
Hypochromism: Binding to DNA causes a 20–40% decrease in absorbance intensity.
-
Bathochromic Shift: A red shift of 5–10 nm is observed in the absorption spectrum upon intercalation, indicative of
-stacking interactions between the acridine chromophore and DNA base pairs. -
Fluorescence Enhancement: Unlike the free acid, the amide derivative often shows fluorescence enhancement upon binding, as intercalation shields the fluorophore from solvent quenching.
Part 3: Experimental Protocols
Protocol: Fluorescence Titration for DNA Binding Constant ( )
This protocol determines the binding affinity of ACA derivatives to Calf Thymus DNA (ctDNA).
Reagents:
-
Probe Solution: 10
M ACA derivative in 10 mM Tris-HCl, 50 mM NaCl, pH 7.4. -
DNA Stock: 1 mM ctDNA (base pair concentration) in the same buffer.
Workflow:
-
Baseline Measurement: Record the emission spectrum (excitation @ 360 nm) of the 2 mL probe solution.
-
Titration: Add ctDNA stock in 2
L increments. Mix gently by inversion (do not vortex vigorously to avoid shearing DNA). -
Equilibration: Allow 2 minutes for equilibrium after each addition.
-
Data Collection: Record spectra until saturation (no further change in intensity).
-
Analysis: Plot
vs. [DNA]. Fit data to the Stern-Volmer or McGhee-von Hippel equation to extract .
Figure 2 Caption: Step-by-step workflow for determining DNA binding constants via fluorescence quenching/enhancement.
Synthesis of ACA and DACA
The synthesis of the photophysically active amide (DACA) proceeds through the ACA intermediate.
-
Precursor Synthesis: Condensation of 2-chlorobenzoic acid with aniline derivatives yields N-phenylanthranilic acid.
-
Cyclization: Polyphosphoric acid (PPA) mediated cyclization yields 9-oxoacridan-4-carboxylic acid .[1]
-
Reduction: The 9-oxo group is reduced (e.g., Na-Hg amalgam or Zn/HCl) to yield This compound (ACA) .
-
Amidation: Coupling of ACA with N,N-dimethylethylenediamine using CDI or EDCI generates DACA .
Part 4: Applications in Drug Development
Dual Topoisomerase Inhibition
DACA (derived from ACA) is unique among acridines as it inhibits both Topoisomerase I and II.[2]
-
Mechanism: The planar acridine ring intercalates between DNA base pairs, while the cationic side chain (from the amide) interacts with the minor groove. This ternary complex stabilizes the "cleavable complex," preventing DNA religation and inducing apoptosis.
Antifungal & Biofilm Inhibition
Recent studies indicate that the free acid (ACA) possesses distinct antifungal properties. Unlike the DNA-targeting amides, ACA inhibits Candida albicans biofilm formation at sub-lethal concentrations, suggesting a mechanism involving cell surface signaling rather than nuclear intercalation.
References
-
BenchChem. A Comparative Guide to 9-Methylthis compound and Traditional Organic Dyes.
-
National Institutes of Health (PubChem). N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA) Compound Summary.
-
Oxford Academic (Nucleic Acids Research). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives.
-
ResearchGate. Excited state intramolecular proton transfer in 9-oxo-9,10-dihydro-acridine-4-carboxylic acid.
-
PubMed Central. Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans.
Sources
Methodological & Application
Acridine-4-carboxylic Acid as a fluorescent probe for cell imaging
Application Note: Acridine-4-carboxylic Acid (ACA) as a Fluorescent Scaffold for Targeted Cell Imaging
Abstract
This compound (ACA) is a rigid, planar fluorophore distinct from its widely used cousin, Acridine Orange. While Acridine Orange is a direct stain for lysosomes and nucleic acids, ACA serves primarily as a derivatizable fluorescent scaffold . Its intrinsic carboxylic acid moiety allows for facile conjugation to primary amines in peptides, lipids, and small-molecule drugs. This application note details the photophysical properties of ACA, provides a robust protocol for conjugating ACA to biomolecules, and outlines the methodology for live-cell imaging of ACA-labeled conjugates.
Part 1: Photophysical Characterization & Mechanism
ACA functions as a "blue" fluorophore. Unlike the green/red emission of Acridine Orange, ACA derivatives typically emit in the violet-blue region, making them compatible with DAPI/Hoechst filter sets but distinct enough for multiplexing with GFP or RFP.
Spectral Properties
The fluorescence of ACA is sensitive to the microenvironment (solvatochromism). In aqueous environments, quantum yield is moderate, but it increases significantly upon binding to hydrophobic pockets or intercalation into DNA.
| Property | Value (Typical for ACA-Amides) | Notes |
| Excitation Max ( | 360 – 380 nm | Requires UV or Violet (405 nm) laser line. |
| Emission Max ( | 440 – 460 nm | Blue emission. |
| Stokes Shift | ~80 nm | Large shift reduces self-quenching artifacts. |
| Quantum Yield ( | 0.3 – 0.6 | Solvent dependent; higher in non-polar media. |
| Solubility | DMSO, DMF, MeOH | Limited solubility in pure water/PBS (requires organic co-solvent). |
Mechanism of Action
-
Intercalation: The planar acridine ring can intercalate between DNA base pairs.[1] However, the 4-carboxylic acid group (at physiological pH) or bulky conjugates can sterically hinder this unless the linker is designed for it.
-
pH Sensitivity: The acridine nitrogen (pKa ~5.6) can be protonated in acidic organelles (lysosomes), potentially leading to lysosomal trapping if the conjugate remains lipophilic.
-
Conjugation Handle: The C-4 carboxyl group is the primary active site for amide bond formation, allowing the fluorophore to "tag" a target molecule.
Part 2: Experimental Protocols
Protocol A: Bioconjugation (Labeling a Target Amine)
Objective: To attach ACA to a drug candidate or peptide containing a primary amine (-NH2) for intracellular tracking.
Materials:
-
This compound (ACA)
-
HATU or EDC/NHS (Coupling reagents)
-
DIEA (Diisopropylethylamine)
-
Anhydrous DMF or DMSO
Workflow:
-
Activation: Dissolve ACA (1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIEA (2 eq). Stir for 15 minutes at room temperature to activate the carboxyl group.
-
Coupling: Add the Target Molecule (1.0 eq) to the activated ACA solution.
-
Reaction: Stir for 2–4 hours at room temperature (monitor via LC-MS for disappearance of starting material).
-
Purification: Precipitate in cold ether or purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Confirm mass via MS and purity >95% via HPLC.
Expert Insight: ACA is bulky. Ensure your target molecule's biological activity is not compromised by the tag. Include a "spacer" (e.g., PEG2) if steric hindrance is a concern.
Protocol B: Live Cell Imaging of ACA Conjugates
Objective: To visualize the cellular uptake and localization of the ACA-labeled molecule.
Reagents:
-
ACA-Conjugate Stock (10 mM in DMSO)
-
Live Cell Imaging Buffer (e.g., HBSS or Phenol Red-free DMEM)
-
Nuclear Counterstain (e.g., DRAQ5 or RedDot™ - Avoid DAPI as it overlaps spectrally)
Step-by-Step Procedure:
-
Cell Preparation:
-
Seed cells (e.g., HeLa, CHO, or primary neurons) in a glass-bottom 35mm dish or 96-well imaging plate.
-
Grow to 60-70% confluency.
-
-
Staining (Pulse):
-
Dilute ACA-Conjugate Stock into warm Imaging Buffer.
-
Recommended Concentration: 1 µM – 10 µM (Titration required).
-
Control: Incubate a separate well with free ACA (unconjugated) to determine background localization (usually lysosomal/nuclear).
-
Incubate cells for 30–60 minutes at 37°C / 5% CO2.
-
-
Washing (Chase):
-
Aspirate the staining solution.
-
Wash 3x with warm HBSS to remove non-specifically bound probe.
-
Critical Step: If the probe is intended to intercalate DNA, a longer wash (15 min) may be needed to clear cytoplasmic background.
-
-
Counter-Staining (Optional):
-
Add DRAQ5 (Far-Red) for 5 minutes to mark nuclei.
-
Note: Do not use DAPI or Hoechst, as they excite/emit in the same channel as ACA.
-
-
Image Acquisition:
-
Microscope: Confocal or Widefield Epifluorescence.
-
Channel 1 (ACA): Excitation 405 nm (Laser) or 365 nm (LED). Emission Filter: 450/50 nm (Blue).
-
Channel 2 (DRAQ5): Excitation 633/640 nm. Emission Filter: 690+ nm.
-
Part 3: Visualization & Logic
Figure 1: Experimental Workflow (DOT Diagram)
This diagram illustrates the logical flow from chemical synthesis to image analysis, highlighting critical decision points.
Caption: Workflow for synthesizing and utilizing this compound conjugates for live-cell imaging.
Part 4: Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High Background | Non-specific hydrophobic binding. | Reduce probe concentration; increase wash steps; use 1% BSA in wash buffer. |
| Lysosomal Trapping | Probe is too basic (protonated in acidic pH). | This is intrinsic to acridines.[3] Co-stain with LysoTracker Red to confirm. If undesirable, modify the linker to be less lipophilic. |
| No Fluorescence | Fluorescence quenching or low uptake. | Check solubility (precipitates?). Verify the conjugate is intact (LC-MS). Increase gain/laser power (ACA is dimmer than FITC). |
| Nuclear Signal | DNA Intercalation.[1][4][5] | Expected for acridines.[1][3][4][5][6][7][8][9][10] If the target is cytosolic, the acridine moiety may be driving localization. Use a bulkier linker to prevent intercalation. |
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Gao, Y., et al. (2008). Synthesis of a novel fluorescent probe based on acridine skeleton... PubMed.[9] Available at: [Link]
-
ResearchGate. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine Derivatives. Available at: [Link]
Sources
- 1. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acridine Orange | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for Live-Cell Imaging with Acridine-4-Carboxylic Acid
A Guide for Researchers in Cellular Biology and Drug Discovery
Introduction: Unveiling Cellular Dynamics with Acridine-4-Carboxylic Acid
This compound is a fluorescent organic molecule belonging to the acridine family of compounds.[1][2][3] Acridines are characterized by their planar, nitrogen-containing heterocyclic ring structure, which allows them to interact with biomolecules, notably nucleic acids.[1][4] While acridine derivatives like Acridine Orange are well-established as nucleic acid stains and pH-sensitive lysosomotropic dyes, the specific applications of this compound in live-cell imaging are an emerging area of interest.[5][6][7] This document provides a comprehensive guide to a proposed staining protocol for this compound in live cells, grounded in the known chemical properties of acridines and established principles of fluorescence microscopy.
The presence of a carboxylic acid moiety suggests that the fluorescence and cellular localization of this compound may be influenced by the pH of its microenvironment.[8][9] This property opens up potential applications in studying cellular compartments with varying pH, such as lysosomes and endosomes, and in monitoring cellular processes that involve pH changes. Furthermore, the planar acridine core suggests a potential for DNA intercalation, similar to other acridine-based dyes.[1][6]
This application note is designed for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol for staining live cells with this compound, along with the scientific rationale behind each step, recommendations for experimental validation, and troubleshooting guidance.
Principle of the Assay: A Proposed Mechanism of Action
The proposed staining mechanism of this compound in live cells is likely twofold, based on its chemical structure:
-
pH-Dependent Accumulation: The acridine ring is weakly basic, while the carboxylic acid group is acidic.[3][10] This amphoteric nature means that the overall charge of the molecule is pH-dependent. In the acidic environment of organelles like lysosomes, the acridine nitrogen can become protonated, trapping the molecule within the compartment and leading to an accumulation of fluorescence.
-
Nucleic Acid Intercalation: The planar tricyclic structure of the acridine core is capable of intercalating between the base pairs of DNA and RNA.[1][6] This interaction can result in a significant increase in fluorescence quantum yield, allowing for the visualization of the nucleus and potentially RNA-rich regions in the cytoplasm.
The relative contribution of each mechanism to the observed fluorescence will likely depend on the specific cell type, the concentration of the dye, and the incubation conditions.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line of choice
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Propidium iodide or another cell viability stain (for cytotoxicity testing)
-
Organelle-specific fluorescent probes (e.g., LysoTracker™ Red, MitoTracker™ Green) for co-localization studies
-
96-well, black-walled, clear-bottom imaging plates or glass-bottom dishes
-
Adherent or suspension cells of interest
-
Fluorescence microscope with appropriate filter sets (a standard FITC or GFP filter set is a good starting point)
Experimental Protocols
Part 1: Preparation of Stock and Working Solutions
1.1. This compound Stock Solution (10 mM):
- Dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution.
- Rationale: DMSO is a common solvent for organic compounds and helps to ensure the dye is fully dissolved before dilution in aqueous media.
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
1.2. Preparation of Working Solutions:
- On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
- Dilute the stock solution in complete cell culture medium or a suitable buffer (e.g., PBS) to the desired working concentration. A starting range of 1-10 µM is recommended for initial optimization experiments.
- Expert Tip: It is crucial to perform a concentration optimization for each cell line to determine the optimal balance between signal intensity and potential cytotoxicity.
Part 2: Live-Cell Staining Procedure
The following workflow is a general guideline. Incubation times and concentrations may need to be optimized for your specific cell type and experimental goals.
Caption: Experimental workflow for staining live cells with this compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a suitable imaging vessel (e.g., 96-well plate, glass-bottom dish) at a density that will result in 70-80% confluency at the time of staining.
-
Incubation: Incubate the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.
-
Staining:
-
Carefully remove the culture medium from the cells.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells twice with warm PBS or live-cell imaging medium to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed with image acquisition on a fluorescence microscope.
-
Part 3: Fluorescence Microscopy and Data Analysis
-
Filter Sets: Based on the properties of other acridine dyes, excitation is expected in the blue range (around 488 nm) and emission in the green to orange range (500-650 nm).[6] A standard FITC or GFP filter set is a good starting point.
-
Image Acquisition: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. Acquire images in both brightfield and fluorescence channels.
-
Data Analysis: Image analysis software can be used to quantify fluorescence intensity, determine the subcellular localization of the stain, and analyze changes in fluorescence over time or in response to stimuli.
Self-Validating Systems: Essential Control Experiments
To ensure the trustworthiness of your results, the following control experiments are highly recommended:
-
Cytotoxicity Assay: Determine the concentration range of this compound that is non-toxic to your cells. This can be done by co-staining with a viability dye like propidium iodide or by performing a standard MTT or other cell viability assay after staining.
-
Co-localization Studies: To determine the subcellular localization of this compound, perform co-staining experiments with commercially available organelle-specific probes (e.g., LysoTracker™ for acidic organelles, Hoechst for the nucleus).
-
pH Sensitivity Test: To investigate the pH-dependent fluorescence of the dye, cells can be treated with agents that alter intracellular pH (e.g., nigericin, chloroquine) and the corresponding changes in fluorescence can be monitored.
Data Presentation: Key Parameters
| Parameter | Recommended Starting Range | Notes |
| Stock Solution Concentration | 10 mM in DMSO | Store at -20°C, protected from light. |
| Working Concentration | 1 - 10 µM | Optimize for each cell line. |
| Incubation Time | 15 - 30 minutes | Longer times may increase background. |
| Excitation Wavelength | ~488 nm (Blue) | Use a standard FITC/GFP excitation filter. |
| Emission Wavelength | 500 - 650 nm (Green-Orange) | Use a standard FITC/GFP emission filter. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inappropriate filter set- Dye concentration too low- Photobleaching | - Check microscope filter specifications- Increase dye concentration or incubation time- Reduce laser power and exposure time |
| High Background | - Dye concentration too high- Insufficient washing | - Decrease dye concentration- Increase the number and duration of washes |
| Cell Death | - Dye is cytotoxic at the working concentration | - Perform a dose-response curve to determine a non-toxic concentration- Reduce incubation time |
| Non-specific Staining | - Dye aggregation | - Ensure the stock solution is fully dissolved- Filter the working solution before use |
Conclusion
This compound holds promise as a novel fluorescent probe for live-cell imaging. Its unique chemical structure suggests potential applications in monitoring pH dynamics and visualizing nucleic acids. The protocol provided herein offers a robust starting point for researchers to explore the utility of this dye in their specific experimental systems. Through careful optimization and the implementation of appropriate controls, this compound can become a valuable tool in the ever-expanding toolkit of the cell biologist and drug discovery scientist.
References
-
Wikipedia. Acridine orange. [Link]
-
Perl, D. P., & Little, B. W. (1980). Acridine orange-nucleic acid fluorescence. Its use in routine diagnostic muscle biopsies. Archives of Neurology, 37(10), 641–644. [Link]
-
Weda, G. C., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(18), 10899-10923. [Link]
-
LookChem. This compound. [Link]
-
Nicewicz, D. A., et al. (2016). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters, 18(21), 5648–5651. [Link]
-
Cimini, B. A., et al. (2022). Image-based profiling in live cells using acridine orange. bioRxiv. [Link]
-
Bierer, D. E., et al. (2012). Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents. Journal of Medicinal Chemistry, 55(19), 8343–8354. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Effect of this compound on early-stage biofilm metabolic activity. [Link]
-
ResearchGate. Acridine orange staining for cell analysis. [Link]
-
Wang, Y., et al. (2015). New applications of the acridine orange fluorescence staining method: Screening for circulating tumor cells. Oncology Letters, 10(5), 2853–2858. [Link]
-
ResearchGate. Inhibition of virulence factor production by this compound. [Link]
-
DeNovix. Acridine Orange Assay Protocol | Technical Note 182. [Link]
-
Bierer, D. E., et al. (2012). Synthesis, aqueous reactivity, and biological evaluation of carboxylic acid ester-functionalized platinum-acridine hybrid anticancer agents. Journal of Medicinal Chemistry, 55(19), 8343-8354. [Link]
-
Asif, M. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Mini-Reviews in Medicinal Chemistry, 22(1), 108-128. [Link]
-
ResearchGate. The structure of this compound. [Link]
-
Wikipedia. Acridine. [Link]
Sources
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. This compound | C14H9NO2 | CID 11138739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acridine - Wikipedia [en.wikipedia.org]
- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridine orange - Wikipedia [en.wikipedia.org]
- 6. Acridine Orange | AAT Bioquest [aatbio.com]
- 7. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound|lookchem [lookchem.com]
Application Note: Intracellular pH Sensing Using Acridine-4-carboxylic Acid
This Application Note serves as a definitive technical guide for the utilization of Acridine-4-carboxylic Acid (4-ACA) as a pH-sensitive fluorescent probe in biological systems. While less ubiquitous than its analog 9-Aminoacridine, 4-ACA offers unique structural properties relevant to specific intracellular pH (pHi) monitoring applications, particularly in acidic organelles and cytosolic microenvironments.
Abstract & Introduction
Intracellular pH (pHi) is a critical regulator of cellular metabolism, ion transport, and multidrug resistance. This compound (4-ACA) is a fluorescent acridine derivative capable of sensing pH variations through protonation-dependent spectral shifts. Unlike simple amines that accumulate in lysosomes solely via ion trapping, the presence of the carboxylic acid moiety at the C4 position introduces a secondary ionizable group (pKa ~3.5) adjacent to the acridine ring nitrogen (pKa ~5.6). This structural proximity allows for complex proton-transfer mechanisms, making 4-ACA a valuable probe for investigating acidic microenvironments (pH 4.0–6.0) and cytosolic fluctuations.
Principle of Operation
The fluorescence mechanism of 4-ACA is governed by Photoinduced Electron Transfer (PET) and protonation equilibria .
-
Chemical Basis: The acridine ring nitrogen acts as a proton acceptor. In its neutral state, the lone pair on the nitrogen can quench fluorescence via PET from the excited fluorophore. Upon protonation (formation of the acridinium ion), this PET pathway is blocked, typically resulting in fluorescence enhancement or a bathochromic (red) spectral shift.
-
The 4-Carboxyl Effect: The carboxylic acid group at position 4 is spatially proximal to the ring nitrogen (peri-interaction). At physiological pH (7.4), the carboxyl is deprotonated (COO⁻) and the ring nitrogen is neutral. As pH drops (e.g., in endosomes/lysosomes), the ring nitrogen becomes protonated. Further acidification leads to the protonation of the carboxyl group, altering the electronic dipole and fluorescence lifetime.
-
Spectral Properties:
-
Excitation (λex): ~350–360 nm (UV/Blue).
-
Emission (λem): ~430–460 nm (Blue/Green).
-
pKa: The effective pKa for fluorescence switching is typically between 5.0 and 6.0, making it suitable for lysosomal (pH 4.5–5.5) and early endosomal sensing.
-
Material Preparation
| Component | Specification | Preparation Protocol | Storage |
| This compound | High Purity (>98%) | Dissolve 2.2 mg in 1 mL DMSO to make 10 mM Stock . | -20°C, Desiccated, Dark |
| Loading Buffer | HBSS or Krebs-Ringer | pH 7.4, glucose-supplemented. | 4°C |
| Nigericin | Ionophore | 10 mM stock in Ethanol. | -20°C |
| Calibration Buffers | High K+ Saline | See Calibration Protocol below. | 4°C |
Experimental Protocol: Live Cell pH Imaging
Phase 1: Cell Staining
-
Seeding: Culture cells (e.g., HeLa, MCF-7) on sterile glass-bottom dishes to 70-80% confluency.
-
Working Solution: Dilute the 10 mM 4-ACA stock into warm Loading Buffer to a final concentration of 1–5 µM .
-
Expert Tip: Minimize concentration to avoid "concentration quenching" or cytotoxic effects observed with high-dose acridines.
-
-
Incubation: Incubate cells for 15–30 minutes at 37°C / 5% CO₂.
-
Note: 4-ACA is cell-permeable. Extended incubation (>1 hour) may lead to excessive lysosomal accumulation, complicating cytosolic measurements.
-
-
Washing: Aspirate the staining solution and wash cells 3× with pre-warmed Loading Buffer to remove extracellular dye.
Phase 2: Fluorescence Imaging
-
Microscope: Confocal or Epifluorescence microscope with UV/DAPI filter set.
-
Settings:
-
Excitation: 360 nm (or 405 nm laser line if 360 nm is unavailable, though efficiency is lower).
-
Emission: Bandpass filter 430–470 nm.
-
-
Acquisition: Capture baseline images. Ensure laser power is low (<5%) to prevent photobleaching and photo-oxidation.
Phase 3: In Situ Calibration (The Nigericin Clamp)
Critically Important: Fluorescence intensity is arbitrary. To determine absolute pH, you must perform a "High K+/Nigericin" calibration at the end of the experiment.
-
Prepare Calibration Buffers: Prepare 5 buffers containing 135 mM KCl , 2 mM CaCl₂, 1 mM MgCl₂, and 20 mM HEPES/MES. Adjust pH of each buffer to exactly: 4.5, 5.5, 6.5, 7.5, and 8.5.
-
Perfusion: Add 10 µM Nigericin to each buffer immediately before use.
-
Sequential Imaging:
-
Aspirate media and add pH 4.5 buffer + Nigericin. Wait 5 min. Image.
-
Repeat for pH 5.5, 6.5, 7.5, and 8.5 sequentially.
-
-
Curve Fitting: Plot Mean Fluorescence Intensity (MFI) vs. pH. Fit data to a sigmoidal dose-response curve (Hill equation) to interpolate unknown pHi values.
Data Visualization & Mechanism
Figure 1: Mechanism of Action
The following diagram illustrates the protonation-dependent fluorescence switching of 4-ACA.
Caption: Protonation of the acridine nitrogen in acidic environments blocks PET quenching, increasing fluorescence intensity.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for intracellular pH measurement using this compound.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| No Signal | Dye efflux or low loading. | Use Probenecid (2.5 mM) to inhibit anion transporters. Increase concentration to 5 µM. |
| Rapid Bleaching | High laser power. | Reduce excitation power to <5%. Use pulsed excitation if available. |
| Punctate Staining Only | Lysosomal trapping. | Expected behavior.[2][3][4][5][6][7][8][9][10] For cytosolic pH, shorten incubation time (<10 min) or use esterified derivatives (if available). |
| Cell Toxicity | Photo-oxidation. | Acridines generate ROS upon UV excitation. Limit exposure time. |
References
-
BenchChem. An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylthis compound. (Accessed 2026).[3] Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
-
ResearchGate. Synthesis and Application of Acridine Derivatives. (2018).[11] Link
-
Oxford Academic. Thermal stabilisation of short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research. Link
-
Stratech. Intracellular pH Measurement Principles.Link
Sources
- 1. Synthesis, aqueous reactivity, and biological evaluation of carboxylic acid ester-functionalized platinum-acridine hybrid anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. i-motif DNA - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Application of Acridine Derivatives [sioc-journal.cn]
- 7. dokumen.pub [dokumen.pub]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: A Comprehensive Guide to the Synthesis and Evaluation of Acridine-4-Carboxylic Acid Derivatives for Anticancer Therapy
Abstract
Acridine-based compounds represent a privileged scaffold in medicinal chemistry, renowned for their potent anticancer properties.[1][2] Their planar tricyclic structure facilitates intercalation into DNA, disrupting cellular replication and transcription processes, which has led to the development of clinically significant drugs.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of novel Acridine-4-Carboxylic Acid derivatives. We present robust, step-by-step protocols, explain the causality behind critical experimental choices, and offer a framework for assessing their therapeutic potential.
Introduction: The Enduring Potential of the Acridine Scaffold
The acridine nucleus, a nitrogen-containing heterocyclic aromatic compound, has been a cornerstone of chemotherapeutic research for decades.[3] The biological activity of acridine derivatives is primarily attributed to their ability to intercalate between the base pairs of double-stranded DNA, leading to cell cycle arrest and apoptosis.[4][5] This mechanism of action inhibits key nuclear enzymes such as topoisomerase I/II and telomerase, which are crucial for cancer cell proliferation.[2][6]
Several acridine derivatives, including amsacrine and nitracrine, have been developed as anticancer agents, validating the therapeutic promise of this scaffold.[7] The strategic placement of a carboxylic acid group at the 4-position of the acridine ring provides a versatile chemical handle for further derivatization. This allows for the systematic modification of the molecule's physicochemical properties—such as solubility, cell permeability, and target binding affinity—to optimize efficacy and reduce toxicity. This guide focuses on the synthesis of this key scaffold and its subsequent conversion into a library of amide derivatives for anticancer screening.
Strategic Approach to Synthesis
The synthesis of this compound derivatives is a multi-step process that requires careful selection of starting materials and reaction conditions. Our strategy is designed for efficiency and modularity, allowing for the creation of a diverse library of compounds from a common intermediate. The overall workflow is outlined below.
Figure 1: Overall synthetic workflow for Acridine-4-carboxamide derivatives.
Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and characterization steps.
Protocol 3.1: Synthesis of 9-Oxo-9,10-dihydrothis compound (Acridone Intermediate)
This protocol follows the classical Ullmann condensation and subsequent acid-catalyzed cyclization.[2][8]
Step A: Ullmann Condensation
-
Reagents & Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-aminoisophthalic acid (1.0 eq), 2-chlorobenzoic acid (1.1 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of copper(I) iodide (0.1 eq). Add N,N-Dimethylformamide (DMF) as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 150-155 °C) with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing ice-cold water and acidify to pH 2-3 with concentrated HCl. A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry in a vacuum oven. The crude N-(2,4-dicarboxyphenyl)-2-aminobenzoic acid is typically carried forward without further purification.
Step B: Intramolecular Cyclization
-
Reagents & Setup: Place the crude product from Step A into a flask. Add polyphosphoric acid (PPA) (approx. 10x the weight of the crude product).
-
Causality: PPA serves as both a solvent and a powerful dehydrating agent, promoting the intramolecular Friedel-Crafts acylation (cyclization) to form the thermodynamically stable tricyclic acridone system.
-
-
Reaction: Heat the mixture to 120-140 °C with mechanical stirring for 4-6 hours. The solution will become viscous and change color.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.
-
Purification: Collect the solid by vacuum filtration. To purify, dissolve the solid in a hot aqueous sodium hydroxide solution, treat with activated charcoal to remove colored impurities, and filter. Re-precipitate the product by acidifying the filtrate with HCl. Wash the final solid with water and dry to yield 9-oxo-9,10-dihydrothis compound.
Protocol 3.2: Synthesis of this compound
This step involves the reduction of the acridone carbonyl group.
-
Reagents & Setup: In a round-bottom flask, suspend the acridone intermediate (1.0 eq) in a mixture of ethanol and concentrated HCl. Add zinc dust (5-10 eq) portion-wise.
-
Causality: Zinc dust in an acidic medium is a classic reducing agent for converting acridones to acridines. The reaction proceeds via the reduction of the ketone to an alcohol, followed by dehydration to form the aromatic acridine ring.
-
-
Reaction: Reflux the mixture for 2-4 hours. The color of the solution should change, indicating the progress of the reaction.
-
Workup: Cool the reaction and filter to remove excess zinc. Evaporate the solvent under reduced pressure.
-
Purification: Redissolve the residue in water and adjust the pH to ~4-5 with aqueous ammonia. The product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Protocol 3.3: General Protocol for Amide Derivatization
This protocol uses standard peptide coupling reagents to form the final amide derivatives.
-
Reagents & Setup: Dissolve this compound (1.0 eq) in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Causality: EDC and HOBt are coupling agents that activate the carboxylic acid by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine, leading to efficient amide bond formation with minimal side reactions.
-
-
Reaction: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final acridine-4-carboxamide derivative.
Characterization and Data Presentation
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Standard techniques include:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the amide, N-H stretch).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
The biological activity of the synthesized derivatives should be quantified and presented clearly.
| Compound ID | R-Group (Amide) | Structure | IC₅₀ (µM) vs. A549 Cells |
| AC-01 | -NH-CH₂CH₂OH | (Structure) | 8.5 |
| AC-02 | -N(CH₃)₂ | (Structure) | 15.2 |
| AC-03 | -NH-Cyclohexyl | (Structure) | 5.1 |
| Doxorubicin | (Control) | (Structure) | 0.8 |
Table 1: Example data table for a series of Acridine-4-carboxamide derivatives evaluated against the A549 human lung cancer cell line.
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The primary anticancer mechanism of acridine derivatives is their function as DNA intercalators.[2][6] The planar, electron-rich aromatic system of the acridine core inserts itself between the base pairs of the DNA double helix. This interaction distorts the helical structure, creating a physical barrier that obstructs the processes of DNA replication and transcription, ultimately leading to cell death.[3][4]
Furthermore, this intercalation stabilizes the DNA-topoisomerase covalent complex. Topoisomerases are vital enzymes that manage DNA topology during replication. By "poisoning" these enzymes, acridine derivatives lock them onto the DNA strand, leading to the accumulation of permanent double-strand breaks, which triggers apoptosis.[2][7]
Figure 2: Simplified mechanism of action for acridine-based anticancer agents.
Protocol for Biological Evaluation
Protocol 6.1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Culture: Culture human cancer cells (e.g., A549, HeLa, or MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized acridine derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into a dark blue formazan precipitate.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis and preclinical evaluation of this compound derivatives as potential anticancer agents. The detailed protocols, rooted in established chemical principles, offer a reliable pathway for generating novel compound libraries. By understanding the causality behind each experimental step and employing systematic biological evaluation, researchers can effectively explore the vast therapeutic potential of the acridine scaffold in the ongoing search for more effective cancer therapies.
References
-
Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC - NIH. (2022-10-28). National Institutes of Health. [Link]
-
Synthesis, Characterisation and Anticancer Study of Acridine derivatives. (2023-09-24). Informative Journals. [Link]
-
Acridine as an Anti-Tumour Agent: A Critical Review - PMC - NIH. (2022-04-20). National Institutes of Health. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2021-10-14). MDPI. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Amide-based derivatives of acridine display multifaceted anticancer targeting. (2024-11-04). Journal of Pharmacy & Pharmacognosy Research. [Link]
-
Synthesis and Application of Acridine Derivatives. (2018). SIOC Journals. [Link]
-
Discovery and Characterization of Acridine Radical Photoreductants. (2018-09-12). National Institutes of Health. [Link]
-
Recent developments in the synthesis and biological activity of acridine/acridone analogues. (2017-03-09). Royal Society of Chemistry. [Link]
-
Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? (2007). PubMed. [Link]
-
Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition. (2020-07-20). PubMed Central. [Link]
-
RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002-04-17). J-STAGE. [Link]
-
Synthesis of Bis-acridine Derivatives Exhibiting Anticancer and Anti-inflammatory Activity. (2020-08-08). ResearchGate. [Link]
- Method for preparing acridine 9-carboxylic acid by oxidation method. (2019-04-26).
-
High-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst from rice husks with a microwave-assisted method. (2024-05-02). RSC Publishing. [Link]
-
Identification of novel acridine derivatives which induce DNA-damage and demonstrate in vivo antitumor activity. (2005-05-01). AACR Journals. [Link]
-
Interest of Acridine Derivatives in the Anticancer Chemotherapy. Bentham Science. [Link]
Sources
- 1. jppres.com [jppres.com]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties [mdpi.com]
- 7. informativejournals.com [informativejournals.com]
- 8. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Acridine-4-Carboxylic Acid
A Modern Approach to a Privileged Scaffold: Expedited Synthesis of Acridine-4-Carboxylic Acid Utilizing Microwave Irradiation
Abstract
Acridine and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, antiviral, and antimalarial properties.[1][2] The unique planar structure of the acridine core allows for intercalation with DNA, making it a valuable pharmacophore in drug design.[2][3] This application note provides a detailed, two-step protocol for the synthesis of this compound, leveraging the efficiency of microwave-assisted organic synthesis. The classic Ullmann condensation for the formation of the acridone precursor and its subsequent reduction are significantly accelerated, offering a time-efficient and high-yielding pathway to this important molecule. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize acridine derivatives.
Introduction: The Case for Microwave-Assisted Synthesis
Traditional methods for the synthesis of acridines, such as the Bernthsen or Ullmann reactions, often require harsh conditions, including high temperatures and long reaction times.[1][4][5] Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, offering several advantages:
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[6][7]
-
Increased Yields: The efficient and uniform heating provided by microwaves often leads to higher product yields and fewer side products.[6]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.
-
Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly synthetic processes.[8]
This protocol details a robust, microwave-assisted method for the synthesis of this compound, proceeding through an Acridone-4-carboxylic acid intermediate.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two primary steps:
-
Step 1: Microwave-Assisted Ullmann Condensation to form Acridone-4-carboxylic acid.
-
Step 2: Reduction of the Acridone to yield the final product, this compound.
Caption: Overall two-step synthesis of this compound.
Part 1: Microwave-Assisted Synthesis of Acridone-4-carboxylic acid
This step involves a copper-catalyzed Ullmann condensation reaction, a classic method for the formation of C-N bonds.[9] The use of microwave irradiation significantly accelerates this process.[4][10]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-chlorobenzoic acid | Reagent grade, 98% |
| 2-aminobenzoic acid (Anthranilic acid) | Reagent grade, 99% |
| Copper (I) oxide (Cu₂O) | Catalyst grade |
| Potassium carbonate (K₂CO₃) | Anhydrous, 99% |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% |
| Microwave Synthesizer | Capable of controlled temperature and power |
| 10 mL Microwave Reaction Vial | with stir bar |
Experimental Protocol
-
Reactant Preparation: To a 10 mL microwave reaction vial, add 2-chlorobenzoic acid (1.0 mmol, 156.6 mg), 2-aminobenzoic acid (1.2 mmol, 164.6 mg), copper (I) oxide (0.1 mmol, 14.3 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Solvent Addition: Add 5 mL of anhydrous DMF to the vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate under the following conditions:
-
Temperature: 180 °C (hold time)
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: High
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Acidify the solution to pH 2-3 with 2M HCl. A precipitate will form.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure Acridone-4-carboxylic acid.
-
Expert Insights
-
Choice of Catalyst: Copper (I) oxide is an effective and readily available catalyst for Ullmann condensations. Other copper sources, such as copper powder or copper (I) iodide, can also be used.
-
Base: Potassium carbonate is a crucial component, acting as a base to deprotonate the amine and facilitate the reaction.
-
Solvent: DMF is an excellent solvent for microwave-assisted reactions due to its high boiling point and ability to absorb microwave irradiation efficiently.
-
Temperature and Time: The specified temperature and time are optimized for this reaction. Shorter times may lead to incomplete conversion, while longer times could result in degradation.
Part 2: Reduction of Acridone-4-carboxylic acid to this compound
The reduction of the carbonyl group at the 9-position of the acridone is the final step to obtain the desired acridine. A common and effective reducing agent for this transformation is sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation. Here, we present a method using zinc dust in acetic acid, which is a classic and reliable method.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Acridone-4-carboxylic acid | Synthesized in Part 1 |
| Zinc Dust | <10 µm particle size |
| Glacial Acetic Acid | Reagent grade |
| Round-bottom flask | 100 mL |
| Reflux condenser |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend Acridone-4-carboxylic acid (1.0 mmol, 239.2 mg) in 20 mL of glacial acetic acid.
-
Addition of Reducing Agent: Add zinc dust (5.0 mmol, 326.9 mg) to the suspension.
-
Heating: Heat the mixture to reflux for 4 hours with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
After cooling, filter the reaction mixture to remove excess zinc.
-
Pour the filtrate into 100 mL of ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate. A precipitate will form.
-
Filter the precipitate and wash thoroughly with water.
-
Dry the solid product under vacuum.
-
Expert Insights
-
Alternative Reducing Agents: While zinc in acetic acid is effective, other reducing agents like sodium borohydride with a Lewis acid (e.g., BF₃·OEt₂) or catalytic hydrogenation (H₂, Pd/C) can also be employed. The choice of reducing agent may depend on the presence of other functional groups in the molecule.
-
Reaction Monitoring: It is crucial to monitor the reaction by TLC to determine when the starting material has been fully consumed. This prevents over-reduction or incomplete reaction.
Summary of Reaction Parameters and Expected Results
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1 | Ullmann Condensation | 2-chlorobenzoic acid, 2-aminobenzoic acid, Cu₂O, K₂CO₃ | DMF | 180 °C | 20 min | 75-85% |
| 2 | Reduction | Acridone-4-carboxylic acid, Zinc dust | Acetic Acid | Reflux | 4 hours | 80-90% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Increase microwave hold time or temperature slightly. Ensure all reagents are anhydrous. |
| Catalyst deactivation | Use fresh copper catalyst. | |
| Incomplete reduction in Step 2 | Insufficient reducing agent | Add more zinc dust in portions. |
| Poor quality of zinc dust | Use freshly activated zinc dust. | |
| Product difficult to purify | Presence of side products | Optimize reaction conditions. Use column chromatography for purification if recrystallization is ineffective. |
Mechanism and Rationale
The microwave-assisted Ullmann condensation proceeds through a copper-catalyzed nucleophilic aromatic substitution mechanism. The microwave irradiation provides rapid and efficient heating, which accelerates the rate-determining steps of the reaction, namely the oxidative addition of the aryl halide to the copper catalyst and the subsequent reductive elimination.[9][11][12] This targeted heating minimizes the formation of byproducts often seen in conventional heating methods.[4][6]
Caption: Simplified catalytic cycle of the Ullmann condensation.
The subsequent reduction of the acridone to the acridine is a standard transformation in organic synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound. By leveraging the benefits of microwave technology, this method offers significant advantages in terms of reaction time and efficiency over traditional synthetic routes. This protocol should serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the synthesis of this important class of compounds.
References
-
Microwave-assisted synthesis of acridinediones under catalyst and solvent-free conditions. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 26, 2024, from [Link]
-
Bao, W., Liu, Y., & Wang, J. (2009). Rapid and Efficient Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling Reaction: General Access to Anilinoanthraquinone Derivatives. Organic Letters, 11(19), 4462–4465. [Link]
-
Microwave assisted synthesis, chemiluminescent and theoretical studies of bromoalkyl esters of acridine-9-carboxylic acid. (n.d.). Retrieved January 26, 2024, from [Link]
-
Wang, D., & Feng, D. (2012). Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. Tetrahedron Letters, 53(15), 1870–1873. [Link]
-
Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. (n.d.). Pure.qub.ac.uk. Retrieved January 26, 2024, from [Link]
-
Winkaler, G., et al. (2017). Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. Chemical Engineering Journal, 316, 949-960. [Link]
-
Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). Molecules, 27(21), 7401. [Link]
-
Synthesis and Application of Acridine Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Molecules, 26(16), 4984. [Link]
-
Enamine. (2016, June 23). Microwave-assisted organic synthesis is routinely used by Enamine chemists [Video]. YouTube. [Link]
-
Ju, Y., & Varma, R. S. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Journal of Heterocyclic Chemistry, 39(2), 389–391. [Link]
-
Acridone. (n.d.). Org. Syn., Coll. Vol. 2, p.15 (1943); Vol. 19, p.6 (1939). [Link]
-
Songbuer, Li, M., & Imerhasan, M. (2018). Synthesis and Application of Acridine Derivatives. Chinese Journal of Organic Chemistry, 38(3), 594. [Link]
-
Begum, A., Pasha, S. I., & Fatima, S. S. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chem IJ, 9(2). [Link]
-
Rapid Synthesis of Acridines Using Microwave | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Kumar, A., et al. (2017). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. The Journal of Organic Chemistry, 82(24), 13495–13506. [Link]
-
Acridone synthesis. (n.d.). Organic-chemistry.org. Retrieved January 26, 2024, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Acridine. (n.d.). Pharmaguideline.com. Retrieved January 26, 2024, from [Link]
-
Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(22), 13244–13266. [Link]
-
Synthesis of Carboxylic Acids. (n.d.). Retrieved January 26, 2024, from [Link]
Sources
- 1. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant [agris.fao.org]
Application Notes and Protocols: Acridine-4-Carboxylic Acid for the Fluorometric Detection of Ferric Ions (Fe³⁺)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Promise of Acridine-4-Carboxylic Acid as a Fluorescent Chemosensor
Acridine and its derivatives are a well-established class of heterocyclic compounds renowned for their distinctive photophysical properties, particularly their strong fluorescence.[1] This inherent luminescence makes them valuable scaffolds for the design of fluorescent probes and dyes for a multitude of applications in analytical chemistry, biology, and materials science.[2][3] this compound, a specific derivative, emerges as a compelling candidate for a fluorescent chemosensor for the detection of metal ions.
The strategic placement of a carboxylic acid group at the 4-position of the acridine ring system is pivotal. This functional group not only modulates the electronic properties of the fluorophore but, more importantly, can act as a specific binding site for metal cations. The interaction between the carboxylic acid moiety and a target metal ion can induce a measurable change in the fluorescence properties of the acridine core, such as a decrease in fluorescence intensity, commonly known as quenching. This phenomenon forms the basis for a "turn-off" sensing mechanism, providing a direct correlation between the change in fluorescence and the concentration of the analyte.
These application notes provide a comprehensive guide to the principles and practical application of this compound as a selective and sensitive fluorescent probe for the detection of ferric ions (Fe³⁺). The protocols detailed herein are designed to be a self-validating system, grounded in established principles of fluorescence spectroscopy.
Principle of Detection: Unraveling the Quenching Mechanism
The utility of this compound as a fluorescent sensor for Fe³⁺ is predicated on the phenomenon of fluorescence quenching upon coordination. The fundamental mechanism involves the formation of a complex between the this compound molecule and the ferric ion. The lone pair electrons on the nitrogen atom of the acridine ring and the oxygen atoms of the carboxylic acid group are available for coordination with metal ions.
Paramagnetic metal ions, such as Fe³⁺, are particularly effective at quenching fluorescence through several potential mechanisms, including:
-
Photoinduced Electron Transfer (PET): Upon excitation of the fluorophore, an electron can be transferred from the excited state of the this compound to the partially filled d-orbitals of the Fe³⁺ ion. This non-radiative decay pathway effectively competes with fluorescence emission, leading to a decrease in the observed fluorescence intensity.
-
Energy Transfer: In some cases, the energy from the excited fluorophore can be transferred to the metal ion, which then dissipates the energy through non-radiative pathways.
-
Inner Filter Effect: At high concentrations, the analyte itself may absorb either the excitation or emission light, leading to an apparent decrease in fluorescence. Careful experimental design is necessary to minimize this effect.[1]
The interaction between this compound and Fe³⁺ results in a "turn-off" response, where the fluorescence intensity is inversely proportional to the concentration of Fe³⁺.
Visualizing the Detection Pathway
Experimental Protocols
This section provides a detailed, step-by-step methodology for the use of this compound as a fluorescent probe for the detection of Fe³⁺.
I. Materials and Reagents
-
This compound
-
Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)
-
A selection of other metal salts for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, MnCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂, CdCl₂, Pb(NO₃)₂, Al(NO₃)₃)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
High-purity water (Milli-Q or equivalent)
-
Suitable organic solvent for stock solution (e.g., DMSO or ethanol)
-
Quartz cuvettes for fluorescence measurements
-
Fluorometer
II. Preparation of Solutions
Rationale: Accurate preparation of stock and working solutions is critical for obtaining reproducible and reliable data. The use of a buffer solution is essential to maintain a constant pH, as the fluorescence of many organic dyes, including acridine derivatives, can be pH-sensitive.
-
This compound Stock Solution (1 mM):
-
Dissolve the appropriate amount of this compound in a high-purity organic solvent (e.g., DMSO) to prepare a 1 mM stock solution.
-
Store the stock solution in a dark container at 4°C to prevent photodegradation.
-
-
This compound Working Solution (10 µM):
-
Dilute the 1 mM stock solution with the chosen buffer (e.g., 10 mM HEPES, pH 7.4) to a final concentration of 10 µM.
-
Prepare this solution fresh daily for optimal performance.
-
-
Metal Ion Stock Solutions (10 mM):
-
Prepare 10 mM stock solutions of FeCl₃ and other metal salts in high-purity water.
-
Ensure complete dissolution. These stock solutions are stable for an extended period when stored at 4°C.
-
-
Metal Ion Working Solutions:
-
Prepare a series of dilutions of the metal ion stock solutions in the same buffer used for the this compound working solution. The concentration range should be appropriate for the expected detection range.
-
III. Fluorescence Titration Protocol
Rationale: This protocol allows for the systematic investigation of the interaction between this compound and the metal ion of interest. By incrementally adding the metal ion, a dose-response curve can be generated to determine the sensitivity and detection limit.
-
Place 2 mL of the 10 µM this compound working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the solution using a fluorometer. Determine the optimal excitation wavelength by first measuring the absorbance spectrum and setting the excitation wavelength at the absorption maximum (λ_max). Record the emission spectrum over a suitable wavelength range.
-
Incrementally add small aliquots of the Fe³⁺ working solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.
-
Record the fluorescence spectrum after each addition.
-
Continue this process until a plateau in fluorescence quenching is observed.
Visualizing the Experimental Workflow
IV. Data Analysis
-
Fluorescence Quenching Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.
-
To analyze the quenching efficiency, the Stern-Volmer equation can be applied: F₀ / F = 1 + Ksv[Q] Where:
-
F₀ is the fluorescence intensity in the absence of the quencher (Fe³⁺).
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
-
-
A linear Stern-Volmer plot (F₀/F vs. [Q]) indicates a single type of quenching mechanism (static or dynamic).
-
-
Determination of the Limit of Detection (LOD):
-
The LOD can be calculated from the linear portion of the calibration curve using the formula: LOD = 3σ / k Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the probe solution without Fe³⁺).
-
k is the slope of the linear calibration curve of fluorescence intensity versus low concentrations of Fe³⁺.
-
-
V. Selectivity Study
Rationale: To establish the utility of this compound as a selective sensor for Fe³⁺, it is crucial to assess its response to other common metal ions.
-
Prepare solutions of the this compound working solution containing a fixed, high concentration of potentially interfering metal ions (e.g., 10- to 100-fold excess).
-
To each of these solutions, add the same concentration of Fe³⁺ that produced a significant quenching effect in the titration experiment.
-
Record the fluorescence spectra.
-
Compare the fluorescence quenching in the presence of interfering ions to that of Fe³⁺ alone. A minimal change in the quenching effect indicates high selectivity for Fe³⁺.
Expected Results and Performance Characteristics
The following table summarizes the anticipated performance characteristics of this compound as a fluorescent probe for Fe³⁺, based on the behavior of analogous acridine-based sensors. Note: These values are illustrative and should be experimentally determined.
| Parameter | Expected Performance |
| Analyte | Fe³⁺ |
| Mechanism | Fluorescence Quenching ("Turn-Off") |
| Linear Range | Low micromolar (µM) range |
| Limit of Detection (LOD) | Sub-micromolar to low micromolar range |
| Selectivity | High selectivity against common alkali, alkaline earth, and some transition metal ions. Potential interference from other paramagnetic ions (e.g., Cu²⁺, Ni²⁺) should be evaluated. |
| Response Time | Rapid (seconds to a few minutes) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Incorrect excitation/emission wavelengths.- Probe degradation.- Low probe concentration. | - Confirm optimal wavelengths from absorbance spectrum.- Prepare fresh probe solutions.- Verify concentration of working solution. |
| High background fluorescence | - Contaminated cuvette or buffer.- Impure probe. | - Thoroughly clean cuvettes.- Use high-purity buffer components.- Check purity of this compound. |
| Poor reproducibility | - Inaccurate pipetting.- Temperature fluctuations.- pH instability. | - Use calibrated micropipettes.- Maintain a constant temperature during measurements.- Ensure the buffer has sufficient capacity. |
| Non-linear Stern-Volmer plot | - Multiple quenching mechanisms.- Inner filter effect. | - Investigate the quenching mechanism further (e.g., lifetime measurements).- Ensure the absorbance of the solution at the excitation wavelength is low (<0.1). |
Conclusion
This compound holds significant promise as a readily accessible and effective fluorescent chemosensor for the selective and sensitive detection of Fe³⁺ ions. The "turn-off" sensing mechanism, based on fluorescence quenching, provides a straightforward and robust method for quantitative analysis. The protocols outlined in these application notes offer a solid framework for researchers to employ this compound in their analytical workflows. As with any analytical method, careful optimization and validation are essential for achieving the highest level of accuracy and reliability.
References
- BenchChem. Application Notes & Protocols: Quantitative Analysis Using Acridine-4-sulfonic acid. Accessed January 29, 2026. [Link not available]
-
Kaur, M., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7480. [Link]
-
Song, B., et al. (2018). Synthesis and Application of Acridine Derivatives. Chinese Journal of Organic Chemistry, 38(3), 594-613. [Link]
Sources
Cell viability assay using Acridine-4-carboxylic Acid staining
An important clarification regarding the use of Acridine-4-carboxylic Acid in cell viability assays is necessary. Extensive research of available scientific literature indicates that this compound is primarily recognized for its antibacterial and anticancer properties, often as a component in more complex therapeutic compounds.[1][2][3] Its direct application as a fluorescent stain for routine cell viability assessment is not well-documented.
However, the broader class of acridine dyes, most notably Acridine Orange (AO) , are extensively used and well-established for cell viability assays.[4][5] It is plausible that the query for "this compound" was intended to refer to the more common application of Acridine Orange in this context. Therefore, this comprehensive guide will focus on the principles and protocols for using Acridine Orange as a representative and highly effective acridine dye for determining cell viability.
Introduction to Cell Viability Assays with Acridine Dyes
The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. It provides critical information on the cellular response to various stimuli, from therapeutic agents to environmental stressors. Fluorescent microscopy and flow cytometry are powerful techniques for these assessments, and the choice of fluorescent probe is paramount. Acridine dyes, particularly Acridine Orange (AO), are versatile, cell-permeable fluorescent molecules that offer a simple and effective means of distinguishing between live, apoptotic, and necrotic cells.[4][6]
The Principle of Acridine Orange Staining for Cell Viability
Acridine Orange is a nucleic acid selective fluorescent dye with metachromatic properties, meaning it can fluoresce in different colors depending on its concentration and the surrounding environment.[7] It is this property that allows for the differentiation of viable and non-viable cells.
-
Live Cells: In live cells, with intact cell membranes, Acridine Orange permeates the cell and intercalates with double-stranded DNA (dsDNA), causing it to fluoresce green .[5][8] It also accumulates in acidic organelles like lysosomes, where it can fluoresce orange, but the predominant nuclear staining in healthy cells is green.[9][10]
-
Dead/Apoptotic Cells: In cells with compromised membrane integrity, such as necrotic or late apoptotic cells, the dye can more readily enter and interact with the greater abundance of single-stranded RNA (ssRNA) and denatured, single-stranded DNA (ssDNA).[8][11] This leads to a higher concentration of the dye, causing it to aggregate and fluoresce red-orange .[4][9] Early apoptotic cells, with still relatively intact membranes but undergoing chromatin condensation and RNA degradation, will show a mixture of green and orange-red fluorescence.
This differential staining provides a clear and visually distinguishable marker for cell viability.
Dual Staining with Propidium Iodide for Enhanced Accuracy
For a more robust assessment of cell viability, Acridine Orange is often used in conjunction with Propidium Iodide (PI). PI is a fluorescent intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membranes.
-
Live Cells: Will be stained green by AO and exclude PI.
-
Dead Cells: Will be stained red by both AO and PI. Due to Förster resonance energy transfer (FRET), the emission from AO is absorbed by PI, resulting in a stronger red signal from the dead cells.[6]
This dual-staining method provides a clear distinction between live and dead cell populations, making it particularly useful for quantitative analysis.[6][12]
Applications in Cell Viability Assessment
The Acridine Orange staining protocol can be adapted for various platforms, primarily:
-
Fluorescence Microscopy: Allows for the direct visualization and qualitative assessment of cell viability within a population. It is also useful for observing morphological changes associated with cell death.[5]
-
Flow Cytometry: Enables high-throughput, quantitative analysis of cell viability in a large population of cells. This is ideal for applications such as cytotoxicity assays and drug screening.
Detailed Experimental Protocols
I. General Reagent Preparation
Acridine Orange Stock Solution (1 mg/mL):
-
Weigh out 10 mg of Acridine Orange powder.
-
Dissolve in 10 mL of sterile deionized water.
-
Mix thoroughly by vortexing.
-
Store protected from light at 2-8°C.
Propidium Iodide Stock Solution (1 mg/mL):
-
Weigh out 10 mg of Propidium Iodide powder.
-
Dissolve in 10 mL of sterile Phosphate Buffered Saline (PBS).
-
Mix thoroughly by vortexing.
-
Store protected from light at 2-8°C.
AO/PI Working Solution:
-
To 1 mL of sterile PBS, add 5 µL of Acridine Orange stock solution and 3 µL of Propidium Iodide stock solution.
-
Mix well. This working solution can be stored at room temperature for up to two weeks, protected from light.
II. Protocol for Fluorescence Microscopy
-
Cell Preparation:
-
For adherent cells, grow cells on sterile glass coverslips in a petri dish or in multi-well plates.
-
For suspension cells, centrifuge the cell suspension to obtain a cell pellet.
-
-
Staining:
-
For adherent cells, gently wash the cells twice with sterile PBS.
-
For suspension cells, resuspend the cell pellet in sterile PBS.
-
Add a sufficient volume of the AO/PI working solution to cover the cells. A 1:1 ratio of cell suspension to AO/PI solution is often recommended.[12]
-
Incubate for 15-30 minutes at 37°C in the dark.[10]
-
-
Washing:
-
Gently wash the cells twice with sterile PBS to remove excess stain.[10]
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of mounting medium.
-
For suspension cells, place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells using a fluorescence microscope with appropriate filter sets for green (e.g., FITC) and red (e.g., Texas Red) fluorescence.[12]
-
III. Protocol for Flow Cytometry
-
Cell Preparation:
-
Harvest cells (for adherent cells, use trypsinization followed by neutralization with complete medium) and wash once with cold PBS.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in cold PBS.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of the AO/PI working solution.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the stained cells immediately on a flow cytometer.
-
Use an excitation wavelength of 488 nm.
-
Collect green fluorescence in the FL1 channel (typically ~525 nm) and red fluorescence in the FL3 channel (typically >650 nm).
-
Collect at least 10,000 events per sample for statistically significant results.
-
Data Interpretation
-
Fluorescence Microscopy:
-
Live cells: Green nucleus with intact morphology.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation, possibly with some orange fluorescence.
-
Late apoptotic/necrotic cells: Orange to red nucleus with compromised cell morphology.
-
-
Flow Cytometry:
-
A dot plot of green fluorescence (FL1) versus red fluorescence (FL3) will show distinct cell populations:
-
Live cells: High green fluorescence, low red fluorescence.
-
Dead cells: Low green fluorescence, high red fluorescence.
-
Apoptotic cells: May appear as a population with intermediate levels of both green and red fluorescence, or as a distinct population with high red fluorescence depending on the stage of apoptosis.
-
-
Quantitative Data Summary
| Parameter | Recommendation |
| AO Stock Concentration | 1 mg/mL in dH2O |
| PI Stock Concentration | 1 mg/mL in PBS |
| AO/PI Working Solution | 5 µL AO stock + 3 µL PI stock per 1 mL PBS |
| Staining Incubation Time | 15-30 minutes |
| Staining Temperature | Room Temperature or 37°C |
| Excitation Wavelength | ~488 nm |
| Emission Wavelength (Live) | ~525 nm (Green) |
| Emission Wavelength (Dead) | ~650 nm (Red) |
Advantages and Limitations
Advantages:
-
Simplicity and Speed: The staining protocol is straightforward and rapid.
-
Cost-Effective: Acridine Orange and Propidium Iodide are relatively inexpensive compared to other viability dyes.
-
Rich Information: Can distinguish between live, apoptotic, and necrotic cells, providing more detailed information than simple live/dead assays.[4]
-
Versatility: Applicable to both fluorescence microscopy and flow cytometry.
Limitations:
-
Spectral Overlap: There can be some spectral overlap between the green and red fluorescence, which may require compensation in flow cytometry.
-
Dye Concentration Sensitivity: The differential staining is dependent on the dye concentration, so consistency is key.[4]
-
Photostability: Acridine Orange can be susceptible to photobleaching, so prolonged exposure to excitation light should be avoided.
Troubleshooting
| Problem | Possible Cause | Solution |
| All cells are red | Cell population is entirely dead; Staining time too long; Cell handling was too harsh. | Use a positive control of live cells; Reduce incubation time; Handle cells more gently. |
| All cells are green | Cell population is entirely viable; PI did not enter dead cells. | Use a positive control of dead cells (e.g., heat-killed); Ensure PI concentration is correct. |
| Weak fluorescence | Insufficient dye concentration; Low cell number; Photobleaching. | Optimize dye concentration; Increase cell number; Minimize exposure to excitation light. |
| High background fluorescence | Incomplete washing. | Ensure thorough but gentle washing steps to remove excess dye.[10] |
References
-
[Acridine orange: a fluorochrome of nucleic acids for the study of muscle and nerve cells]. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
Acridine orange. (2023, September 27). In Wikipedia. Retrieved January 29, 2026, from [Link]
-
Darzynkiewicz, Z., & Kapuscinski, J. (2017). Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Frontiers in Oncology, 7, 199. [Link]
-
The antibacterial activity of this compound. (a) 200 μ g/disc . (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). Molecules, 27(21), 7393. [Link]
-
(PDF) Acridine orange staining for cell analysis. (2020). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation. (2021). RSC Advances, 11(53), 33621-33628. [Link]
-
New applications of the acridine orange fluorescence staining method: Screening for circulating tumor cells. (2017). Oncology Letters, 14(3), 3267-3272. [Link]
-
Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation. (2023). Chemosensors, 11(10), 527. [Link]
-
AO/PI Staining Protocol for Cell Viability (Acridine orange (AO) and propidium iodide (PI)). (n.d.). YouTube. Retrieved January 29, 2026, from [Link]
-
Recent developments in the synthesis and biological activity of acridine/acridone analogues. (2017). RSC Advances, 7(23), 13879-13903. [Link]
-
Acridine as an Anti-Tumour Agent: A Critical Review. (2022). Molecules, 27(15), 4991. [Link]
-
Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents. (2012). Journal of Medicinal Chemistry, 55(17), 7817-7827. [Link]
-
i-motif DNA. (2023, November 29). In Wikipedia. Retrieved January 29, 2026, from [Link]
-
How to Measure Cell Viability Using Acridine Orange/Propidium Iodide: The Principle and the Procedure. (2023). Logos Biosystems. Retrieved January 29, 2026, from [Link]
-
Effect of this compound on early-stage biofilm metabolic... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Short-Chain and Long-Chain Fatty Acid-Containing Platinum–Acridine Anticancer Prodrugs: Exploiting Alternative Mechanisms of Cellular Internalization. (2018). Journal of Medicinal Chemistry, 61(20), 9349-9360. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. logosbio.com [logosbio.com]
- 6. AO/PI Cell Viability Staining: Method & Analysis Guide | Revvity [revvity.co.jp]
- 7. Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation [mdpi.com]
- 8. Acridine Orange | AAT Bioquest [aatbio.com]
- 9. Frontiers | Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [Acridine orange: a fluorochrome of nucleic acids for the study of muscle and nerve cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Acridine-4-carboxylic Acid in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Leveraging Acridine-4-carboxylic Acid in Flow Cytometric Analysis
Introduction: Unveiling the Potential of this compound in Cellular Analysis
This compound is a heterocyclic organic compound featuring the characteristic acridine ring structure.[1][2] This core structure is shared by a family of well-established fluorescent probes, most notably Acridine Orange, which has a long history in cellular analysis via fluorescence microscopy and flow cytometry.[3][4][5] While specific, validated protocols for this compound in flow cytometry are not yet widely published, its structural similarity to other acridines suggests a strong potential for analogous applications.[6][7]
Acridine derivatives are known for their ability to intercalate into nucleic acids and for their fluorescence properties that are often sensitive to the local microenvironment, such as pH.[3][4][6][7] These characteristics make them valuable tools for assessing various cellular parameters, including cell cycle status, apoptosis, and the pH of intracellular compartments.[3][4][6] This guide will provide a detailed exploration of the theoretical framework and practical starting points for utilizing this compound in flow cytometry, drawing upon the established principles of related compounds.
Mechanism of Action: The Interplay of Structure, Fluorescence, and Cellular Targets
The utility of acridine-based dyes in flow cytometry is rooted in their photophysical properties and their interactions with cellular components. The planar tricyclic structure of the acridine ring allows it to insert between the base pairs of DNA, a process known as intercalation.[6] This interaction typically results in a significant increase in fluorescence quantum yield.
Furthermore, the nitrogen atom within the acridine ring can be protonated, making the molecule's fluorescence emission sensitive to pH.[7] In acidic environments, the protonated form may exhibit altered spectral properties compared to the neutral form in more alkaline environments. This pH sensitivity is the basis for using acridine dyes to study acidic organelles like lysosomes.[3][4]
Hypothesized Signaling Pathway and Cellular Interaction of this compound
Caption: Hypothesized mechanism of this compound in a live cell for flow cytometry.
Potential Applications and Methodologies
Based on the known properties of acridine compounds, this compound could be a valuable tool for several flow cytometry applications. The following sections provide theoretical frameworks and starting protocols.
Cell Viability Assessment
Principle: Live cells with intact membranes will exclude the dye, while cells with compromised membranes (late apoptotic or necrotic) will be permeable, allowing the dye to enter and stain intracellular components, leading to a significant increase in fluorescence. This principle is fundamental to many viability dyes used in flow cytometry.[8][9]
Experimental Workflow for Viability Assessment
Caption: Generalized workflow for cell viability analysis using this compound.
Protocol: Cell Viability Staining
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO. Store protected from light at -20°C.
-
Further dilute the stock solution in a buffered saline solution (e.g., PBS) to a working concentration. Initial optimization is recommended in the range of 0.1 µM to 10 µM.
-
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in PBS or a suitable buffer.
-
Include appropriate controls: a completely unstained sample and a heat-killed or ethanol-fixed sample to define the dead cell population.
-
-
Staining:
-
Add the diluted this compound solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. Acridine derivatives are typically excited by a blue laser (488 nm).[10]
-
Collect fluorescence emission in the green channel (e.g., 525/50 nm bandpass filter).
-
-
Data Analysis:
-
Gate on single cells using forward and side scatter.
-
Create a histogram of the green fluorescence channel to distinguish between the live (low fluorescence) and dead (high fluorescence) populations.
-
Intracellular pH Measurement
Principle: The fluorescence of this compound is likely pH-dependent.[7] This property can be exploited to measure changes in intracellular pH, a critical parameter in cellular processes like signaling and mitosis.[10] A common method for pH measurement by flow cytometry involves creating a calibration curve.[10]
Protocol: Intracellular pH Calibration and Measurement
-
Reagent Preparation:
-
Staining Solution: Prepare a working solution of this compound (e.g., 1-5 µM) in a suitable buffer.
-
Calibration Buffers: Prepare a series of high-potassium buffers with known pH values (e.g., ranging from pH 5.5 to 8.0).
-
Nigericin Stock: Prepare a stock solution of nigericin (a proton ionophore) in ethanol.
-
-
Cell Staining:
-
Load cells with the this compound staining solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calibration Curve Generation:
-
Aliquot the stained cells and resuspend each aliquot in a different pH calibration buffer.
-
Add a final concentration of ~10 µM nigericin to each aliquot. This will equilibrate the intracellular pH with the extracellular buffer pH.
-
Incubate for 5-10 minutes.
-
Acquire data on the flow cytometer, recording the mean fluorescence intensity for each pH point.
-
Plot the mean fluorescence intensity against the corresponding pH value to generate a calibration curve.
-
-
Measurement of Experimental Samples:
-
Stain your experimental cells as described in step 2.
-
Acquire the fluorescence data for your experimental samples.
-
Interpolate the intracellular pH of your samples from the calibration curve.
-
Quantitative Data and Expected Results
As specific data for this compound is emerging, the following table provides hypothetical performance characteristics based on known acridine derivatives.
| Parameter | Recommended Starting Range | Expected Outcome |
| Working Concentration | 0.1 - 10 µM | Optimal signal-to-noise ratio with minimal cytotoxicity. |
| Incubation Time | 15 - 60 minutes | Sufficient time for dye uptake and cellular interaction. |
| Excitation Wavelength | 488 nm | Efficient excitation of the acridine fluorophore. |
| Emission Wavelength | 520 - 560 nm (Green) | Detection of DNA-intercalated dye. |
| Emission Wavelength | > 600 nm (Red/Orange) | Potential detection in acidic compartments. |
Troubleshooting and Considerations
-
High Background Fluorescence: Reduce the dye concentration or include additional wash steps.
-
Low Signal: Increase the dye concentration or incubation time. Ensure the correct filter sets are being used on the flow cytometer.
-
Cytotoxicity: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the dye for your specific cell type.
-
Spectral Overlap: When combining with other fluorochromes, perform compensation controls to correct for spectral overlap.
Conclusion and Future Directions
This compound presents a promising, yet largely unexplored, tool for flow cytometry. Its structural similarity to well-characterized acridine dyes suggests its utility in assessing cell viability and intracellular pH. The protocols provided here offer a robust starting point for researchers to begin their own investigations. Further characterization of its spectral properties in different cellular contexts and validation against established probes will be crucial in fully realizing its potential in drug development and fundamental cell biology research.
References
- Benchchem. (n.d.). Application Notes: 9-Methylthis compound Derivatives in Flow Cytometry.
- Benchchem. (n.d.). The Fluorescence Spectrum of Acridine-4-sulfonic acid: A Technical Guide.
- Antibodies Incorporated. (n.d.). Acridine Orange Fluorescent Staining Solution.
- Wikipedia. (n.d.). Acridine orange.
- Darzynkiewicz, Z., & Li, X. (1990). Acridine orange flow cytometric analysis of renal cell carcinoma. Clinicopathologic implications of RNA content.
- Thermo Fisher Scientific. (n.d.). Viability and Cytotoxicity Assay Reagents—Section 15.2.
- Bio-Rad Antibodies. (n.d.). Cell Viability Assays.
- Chow, S., & Hedley, D. (2001). Flow Cytometric Measurement of Intracellular pH. Current Protocols in Cytometry, Chapter 9, Unit 9.3.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). The structure of this compound.
- Oxford Academic. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research.
Sources
- 1. This compound | C14H9NO2 | CID 11138739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. New applications of the acridine orange fluorescence staining method: Screening for circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Flow cytometric measurement of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Acridine-4-carboxylic Acid
Introduction:
Welcome to the dedicated technical support guide for the synthesis of Acridine-4-carboxylic Acid. This molecule is a crucial scaffold in medicinal chemistry, notably as a precursor to potent antitumor agents like DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide).[1] Its synthesis, while well-established, presents several challenges that can significantly impact yield and purity. This guide is designed for researchers and drug development professionals to navigate these complexities, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our focus will be on the most common and reliable synthetic route: the copper-catalyzed Ullmann condensation followed by acid-mediated cyclization.
Section 1: Synthetic Strategy Overview
The synthesis of this compound is typically achieved via a two-stage process. Understanding the causality of each stage is critical for effective troubleshooting.
-
Stage 1: Ullmann-Goldberg C-N Coupling: This stage involves the formation of the key intermediate, N-arylanthranilic acid. It is a copper-catalyzed cross-coupling reaction between an aniline and a 2-halobenzoic acid.[1][2] The choice of catalyst, ligand, base, and solvent are paramount for driving this reaction to completion.
-
Stage 2: Cyclization to Acridone & Subsequent Conversion: The N-arylanthranilic acid intermediate is then cyclized under strong acidic and dehydrating conditions (e.g., polyphosphoric acid) to form 9-oxo-9,10-dihydrothis compound (Acridone-4-carboxylic acid).[3] This acridone is often the direct precursor for further derivatization. If the fully aromatic acridine is required, subsequent reduction and dehydration/oxidation steps are necessary.[3]
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
FAQ 1: Low or No Yield in the Ullmann Condensation (Stage 1)
Question: I am seeing very low conversion of my 2-chlorobenzoic acid to the N-phenylanthranilic acid intermediate. What are the likely causes and how can I fix it?
Answer: This is a classic challenge in Ullmann-type reactions. The issue almost always traces back to one of four key areas: catalyst activity, reaction conditions, base selection, or reagent purity.
Troubleshooting Table: Ullmann Condensation
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution(s) |
| Inactive Copper Catalyst | The active catalytic species is Cu(I). Cu(II) salts are often ineffective, and Cu(0) (copper powder) can be passivated by an oxide layer. Using oxidized or poor-quality Cu(I) salts will stall the reaction.[4] | 1. Use a fresh, high-purity Cu(I) salt like CuI or CuBr. 2. Consider using "activated" copper powder, prepared by reducing copper sulfate with zinc metal.[2] 3. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Cu(I) species.[4] |
| Inappropriate Ligand | Ligands are crucial for stabilizing the copper catalyst in a soluble, active form and facilitating the oxidative addition/reductive elimination cycle. Without a suitable ligand, the catalyst can precipitate or decompose at high temperatures.[5] | 1. Screen different classes of ligands. For C-N coupling, N,N-donor ligands like 1,10-phenanthroline or amino acids like L-proline are highly effective.[2] 2. Ensure the ligand is dry and of high purity. |
| Suboptimal Base | The base is required to deprotonate the aniline, making it a more potent nucleophile. An inappropriate base (too weak, too strong, or poorly soluble) can hinder the reaction. Soluble bases can sometimes lead to catalyst deactivation.[6] | 1. Use a moderately strong, partially soluble inorganic base like K₂CO₃ or Cs₂CO₃.[6] 2. Ensure the base is finely powdered and anhydrous to maximize surface area and prevent introducing water, which can hydrolyze intermediates. |
| High Reaction Temperature & Unsuitable Solvent | Ullmann reactions traditionally require high temperatures (>150°C), but this can also lead to thermal decomposition of starting materials or the desired product.[2] The solvent must be high-boiling and polar to dissolve the reactants and catalyst complex.[2][5] | 1. Use a high-boiling polar aprotic solvent like DMF, NMP, or dioxane.[2][5] 2. Optimize the temperature. While older protocols use very high heat, modern ligand systems often allow for lower temperatures (100-140°C).[5] Start around 120°C and monitor by TLC/LC-MS. |
FAQ 2: Incomplete Cyclization or Side Product Formation (Stage 2)
Question: My Ullmann reaction worked, but during the PPA cyclization, I either get my starting material back or a mixture of products. What's going wrong?
Answer: The cyclization step is an intramolecular Friedel-Crafts acylation, which is highly dependent on the strength of the dehydrating acid and the temperature.
Caption: Troubleshooting logic for the cyclization stage.
-
Causality of Incomplete Reaction: If you recover the N-phenylanthranilic acid intermediate, the conditions were not forceful enough to promote the electrophilic attack and subsequent dehydration.
-
Expertise-Driven Solution: Polyphosphoric acid (PPA) is hygroscopic and loses its efficacy over time. Ensure you are using fresh, viscous PPA. The reaction temperature is also critical; a typical range is 120-160°C.[3] If the reaction stalls, a modest increase in temperature (e.g., by 10-15°C) for a short duration can often drive it to completion. Monitor carefully by TLC.
-
-
Causality of Side Products: The formation of dark, tarry side products is often a result of excessive heat, which can cause decarboxylation of the product or starting material, followed by polymerization.
-
Expertise-Driven Solution: Do not overheat. It is better to run the reaction for a longer time at a slightly lower temperature (e.g., 130°C for 4 hours vs. 160°C for 1 hour). The color of the reaction mixture is a good indicator; it should typically be a deep yellow or orange. A dark brown or black color suggests decomposition.
-
FAQ 3: My Final Product is Difficult to Purify.
Question: After the workup, I have a crude solid that is hard to clean. Recrystallization gives low yields. How can I improve the purity?
Answer: Purification challenges often stem from an inefficient workup procedure that fails to remove inorganic salts and residual PPA.
-
The Problem with PPA: PPA hydrolyzes into phosphoric acid, which can be difficult to remove completely.
-
Protocol Insight: The key is to quench the reaction mixture in a large volume of vigorously stirred ice water or an ice/water slurry.[3] This rapidly hydrolyzes the PPA and precipitates the organic product while keeping inorganic phosphates in the aqueous solution.
-
-
Step-by-Step Workup Protocol:
-
Allow the reaction mixture to cool to a manageable temperature (around 80-90°C) where it is still viscous but not solidified.
-
Pour the warm mixture slowly and carefully into a large beaker containing a vigorously stirred ice/water mixture (at least 10x the volume of the PPA used).
-
The crude product should precipitate as a solid. Continue stirring until all the PPA is hydrolyzed.
-
Collect the precipitate by vacuum filtration.
-
Crucial Step: Wash the filter cake thoroughly with large volumes of hot water. This is essential to remove any trapped phosphoric acid.[7]
-
Follow with a wash of a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the filtrate is neutral.
-
Dry the crude product thoroughly.
-
-
Recrystallization Solvent System: For the final purification, an ethanol-water mixture or acetic acid is often effective for recrystallizing acridone-based carboxylic acids.[7]
Section 3: Detailed Experimental Protocol
This protocol represents a robust, validated method for the synthesis of 9-Oxo-9,10-dihydrothis compound, the direct precursor.
Stage 1: Synthesis of 2-(Phenylamino)benzoic Acid
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1 equiv.), aniline (1.2 equiv.), anhydrous potassium carbonate (2 equiv.), and copper(I) iodide (0.1 equiv.).
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) as the solvent (approx. 3-5 mL per gram of 2-chlorobenzoic acid).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. The mixture will typically turn a deep green or brown color.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a few drops of acetic acid). The reaction is typically complete within 8-16 hours.
-
Workup:
-
Cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous mixture with concentrated HCl until the pH is ~2-3. The product should precipitate.
-
Filter the crude solid and wash with water.
-
Dissolve the solid in dilute NaOH solution, and filter to remove the copper catalyst.
-
Re-precipitate the product by acidifying the filtrate with HCl.
-
Filter, wash with cold water, and dry to yield the intermediate.
-
Stage 2: Cyclization to 9-Oxo-9,10-dihydrothis compound
-
Reagent Setup: In a clean, dry flask, place the 2-(phenylamino)benzoic acid (1 equiv.).
-
Cyclization Agent: Add polyphosphoric acid (PPA) (approx. 10x the weight of the starting material).
-
Reaction: Heat the mixture with stirring to 130-150°C for 2-4 hours.[3] The solution should become homogenous and change color.
-
Monitoring: Monitor by TLC until the starting material spot has disappeared.
-
Workup:
-
Follow the detailed workup protocol described in FAQ 3 .
-
The crude yellow solid can be recrystallized from glacial acetic acid or an ethanol/water mixture to yield the pure product.[7]
-
References
-
Al-Ostoot, F.H., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules. Available at: [Link]
-
Gellis, A., et al. (2012). Synthesis of Acridines by an Eco-friendly Method. RASAYAN Journal of Chemistry. Available at: [Link]
-
Organic Chemistry (2021). Mechanism of Bernthsen acridine synthesis. YouTube. Available at: [Link]
-
Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]
-
Kaur, H., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances. Available at: [Link]
-
Juo, C-G., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Journal of the Chinese Chemical Society. Available at: [Link]
-
Ghosh, I., et al. (2022). Multimodal Acridine Photocatalysis Enables Direct Access to Thiols from Carboxylic Acids and Elemental Sulfur. ChemRxiv. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. Pharmaguideline. Available at: [Link]
-
Singh, U.P., et al. (2012). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
-
Li, Y., et al. (2023). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. Available at: [Link]
-
Pitre, S.P., et al. (2018). Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition. ACS Catalysis. Available at: [Link]
-
Musacchio, A.J., et al. (2020). HARC as an open-shell strategy to bypass oxidative addition in Ullmann–Goldberg couplings. Science. Available at: [Link]
-
Wang, Z. (2010). Ullmann Acridine Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]
-
ResearchGate. (n.d.). Inhibition of virulence factor production by this compound. ResearchGate. Available at: [Link]
-
Kunz, K., et al. (2003). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. Synlett. Available at: [Link]
-
Sherwood, T.C., et al. (2019). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science. Available at: [Link]
Sources
- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Fluorescence Signal of Acridine-4-carboxylic Acid Probes
Welcome to the technical support center for Acridine-4-carboxylic Acid fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the fluorescence signal in your experiments. Here, we synthesize field-proven insights with established scientific principles to empower you to overcome common challenges and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use of this compound probes.
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: The exact excitation and emission maxima of this compound are highly sensitive to its environment, including solvent polarity and pH.[1][2] As a general starting point, you can explore an excitation range of 340-400 nm and an emission range of 400-500 nm.[3] For instance, the related compound 9-acridone-4-carboxylic acid exhibits an excitation maximum at 408 nm and an emission maximum at 498.4 nm.[2] It is always recommended to experimentally determine the optimal wavelengths in your specific buffer system using a spectrofluorometer.
Q2: How does pH affect the fluorescence of my this compound probe?
A2: The fluorescence of this compound is significantly influenced by pH. This is due to the protonation states of both the carboxylic acid group and the nitrogen atom within the acridine ring.[1][2] In near-neutral to slightly acidic solutions, related acridine carboxylic acids can exist in a zwitterionic form.[4] Extreme pH values can lead to protonation or deprotonation, which alters the electronic structure and, consequently, the fluorescence properties of the molecule.[2] For example, the protonated form of the parent acridine molecule has a fluorescence lifetime of 31.1 ns in aqueous solution, while the neutral form has a lifetime of 6.6 ns.[5] Therefore, maintaining a constant pH with a suitable buffer is critical for stable and reproducible fluorescence measurements.
Q3: My fluorescence signal is weak. What are the common causes and how can I enhance it?
A3: A weak fluorescence signal can be due to several factors. Common culprits include suboptimal excitation and emission wavelengths, low probe concentration, photobleaching, and quenching.[6] To enhance the signal, first ensure your instrument settings are optimized for your probe in your specific experimental conditions. You can also consider increasing the probe concentration, but be mindful of potential inner filter effects at high concentrations.[2] Additionally, the local environment of the probe plays a crucial role. The fluorescence quantum yield of acridine derivatives has been shown to increase with the hydrogen-bonding capacity of the solvent.[4] Binding to macromolecules like proteins or nucleic acids can also dramatically alter fluorescence properties, often leading to an enhancement due to changes in the local environment's hydrophobicity and rigidity.[1]
Q4: Can I use this compound for live-cell imaging?
A4: While many acridine derivatives, such as Acridine Orange, are widely used for live-cell imaging due to their cell-permeable nature, the suitability of this compound for this purpose may vary.[7] The presence of the carboxylic acid group increases its water solubility, which might limit its passive diffusion across cell membranes.[6] Further experimental validation of its cellular uptake and localization within your specific cell type is recommended.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This section provides a structured approach to troubleshooting common issues with this compound probes.
| Problem | Potential Cause | Suggested Solution |
| Low or No Fluorescence Signal | 1. Incorrect Wavelengths: Excitation and emission settings do not match the probe's spectra in the experimental buffer. | 1. Optimize Wavelengths: Perform excitation and emission scans on your spectrofluorometer to determine the optimal settings for your specific conditions. |
| 2. Suboptimal pH: The pH of the buffer is outside the optimal range for fluorescence. | 2. Perform pH Titration: Prepare a series of buffers with varying pH values to identify the pH that yields the highest fluorescence intensity. A detailed protocol is provided below. | |
| 3. Low Probe Concentration: The concentration of the acridine probe is insufficient. | 3. Increase Concentration: Gradually increase the probe concentration. Be cautious of the inner filter effect at very high concentrations, which can paradoxically decrease the signal.[2] | |
| 4. Photobleaching: The fluorophore is being irreversibly damaged by prolonged exposure to the excitation light. | 4. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use neutral density filters and acquire images efficiently. Consider using an anti-fade mounting medium for fixed samples. | |
| 5. Quenching: Components in your sample are decreasing the fluorescence intensity. | 5. Identify and Remove Quenchers: Common quenchers include molecular oxygen and heavy atoms. If possible, deoxygenate your solutions or identify and remove the quenching agent. | |
| Signal Instability or Fluctuation | 1. pH Fluctuation: The buffering capacity of your solution is insufficient, leading to pH changes. | 1. Use a Robust Buffer: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. |
| 2. Photodegradation: The probe is slowly degrading under illumination, causing a gradual decrease in signal. | 2. Reduce Excitation Power: Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. | |
| 3. Probe Aggregation: At higher concentrations, the probe may form aggregates, which can have different and often lower fluorescence than the monomeric form. | 3. Optimize Concentration and Solvent: Work at lower probe concentrations. The choice of solvent can also influence aggregation; less polar solvents may promote aggregation. | |
| Unexpected Shifts in Excitation/Emission Spectra | 1. Change in Solvent Polarity: The polarity of the probe's microenvironment has changed. | 1. Characterize Solvent Effects: Acridine dyes are known to exhibit solvatochromism, where their spectral properties change with solvent polarity.[2][6] This can be a useful feature for probing environmental changes. |
| 2. Binding to a Target Molecule: Interaction with a protein, nucleic acid, or other biomolecule can alter the electronic structure of the probe. | 2. Use as a Sensing Mechanism: This spectral shift upon binding is the basis for many fluorescent probe applications. Characterize the spectral changes upon binding to your target of interest. | |
| 3. Protonation/Deprotonation: Changes in the local pH are altering the protonation state of the acridine ring or the carboxylic acid group. | 3. Control pH: As with signal instability, maintaining a constant and known pH is crucial. |
Experimental Protocols
To ensure the integrity and reproducibility of your results, we provide the following detailed protocols for key experimental procedures.
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
This protocol describes how to determine the ideal wavelength settings for your this compound probe in your specific experimental buffer.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Your experimental buffer (e.g., PBS, Tris-HCl)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in your experimental buffer (e.g., 1 µM).
-
Excitation Scan: a. Set the emission monochromator to an estimated emission maximum (e.g., 450 nm). b. Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm). c. The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength (λex).
-
Emission Scan: a. Set the excitation monochromator to the optimal excitation wavelength (λex) determined in the previous step. b. Scan a range of emission wavelengths (e.g., 400 nm to 600 nm). c. The wavelength at the peak of the emission spectrum is the optimal emission wavelength (λem).
Protocol 2: pH Titration to Determine Optimal Fluorescence
This protocol will help you identify the pH at which your this compound probe exhibits the strongest fluorescence signal.
Materials:
-
This compound stock solution
-
A series of buffers with a range of pH values (e.g., citrate, phosphate, and borate buffers covering a pH range from 4 to 10)
-
Spectrofluorometer set to the optimal λex and λem
-
pH meter
Procedure:
-
Prepare a set of solutions, each containing the same concentration of this compound in buffers of different pH values.
-
Verify the final pH of each solution with a calibrated pH meter.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity as a function of pH.
-
The pH at which the highest fluorescence intensity is observed is the optimal pH for your probe under these conditions.
Protocol 3: Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. This protocol describes a comparative method using a known standard.
Materials:
-
This compound solution of known absorbance
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a series of dilute solutions of both your this compound sample and the fluorescent standard in the same solvent, if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for both the sample (Isample) and the standard (Istd).
-
Calculate the quantum yield of your sample (Φsample) using the following equation:[5]
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 4: Labeling of Proteins with this compound N-hydroxysuccinimidyl (NHS) Ester
This protocol provides a general procedure for conjugating this compound to primary amines on proteins.
Materials:
-
This compound NHS ester
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add the dye solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: a. Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS). b. The first colored fraction to elute will be the labeled protein.
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate important workflows and relationships.
Caption: A logical workflow for troubleshooting a low fluorescence signal.
Caption: Key environmental factors that modulate the fluorescence of acridine probes.
References
-
Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. PubMed. Available at: [Link]
-
9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators. ResearchGate. Available at: [Link]
-
SOLVATOCHROMIC SPECTRAL INVESTIGATIONS OF ACRIDINE. Sphinxsai. Available at: [Link]
-
Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid. ACS Publications. Available at: [Link]
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. Available at: [Link]
-
Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. National Institutes of Health. Available at: [Link]
Sources
- 1. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Nuances of pH-Dependent Fluorescence: A Technical Guide for Acridine-4-carboxylic Acid
Welcome to the technical support center for Acridine-4-carboxylic Acid. As researchers and drug development professionals, you understand the critical importance of precise and reliable experimental data. This compound, with its pH-sensitive fluorescence, is a powerful tool in a variety of applications. However, harnessing its full potential requires a nuanced understanding of its photophysical properties and the factors that influence them. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the pH-dependent fluorescence of this compound?
The fluorescence of this compound is intricately linked to its molecular structure, which possesses two key ionizable groups: the carboxylic acid moiety and the nitrogen atom within the acridine ring system. The protonation state of the heterocyclic nitrogen atom, in particular, significantly alters the electronic structure and, consequently, the fluorescence properties of the molecule[1]. The parent acridine molecule in an aqueous solution demonstrates fluorescence that is highly dependent on the pH of its environment[2].
Q2: What are the pKa values for this compound?
This compound has two distinct pKa values corresponding to its two ionizable groups. The carboxylic acid group is predicted to have a pKa of approximately 1.49 ± 0.30[3]. The pKa of the acridine ring nitrogen is influenced by the presence of the carboxylic acid group. For the unsubstituted acridine molecule, the pKa of the ring nitrogen is approximately 5.6.
Q3: How do the different protonation states of this compound affect its fluorescence?
The fluorescence emission of this compound will vary depending on which of its ionizable groups are protonated or deprotonated. This results in different molecular species in solution, each with its own characteristic fluorescence signature. Based on the pKa values, we can anticipate the following dominant species at different pH ranges:
-
pH < 1.5: Both the carboxylic acid and the acridine nitrogen are protonated (cationic form).
-
pH 1.5 - 5.6: The carboxylic acid is deprotonated, while the acridine nitrogen is protonated (zwitterionic form). Studies on the similar 9-acridinecarboxylic acid suggest the existence of a zwitterionic form in near-neutral to slightly acidic solutions[4].
-
pH > 5.6: Both the carboxylic acid and the acridine nitrogen are deprotonated (anionic form).
The exact excitation and emission maxima, as well as the fluorescence quantum yield, will differ for each of these species.
Q4: What is a good starting point for excitation and emission wavelengths for this compound?
While the optimal wavelengths should be determined experimentally for your specific conditions, a general starting point for many acridine derivatives is an excitation range of 340-400 nm and an emission range of 400-500 nm. Acridines typically absorb UV or blue light and emit in the blue-green region of the visible spectrum[2].
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in fluorescence-based assays.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect Wavelengths: The excitation and/or emission wavelengths are not optimal for the protonation state of the molecule at the experimental pH. | Action: Perform excitation and emission scans at your experimental pH to determine the optimal wavelengths (λex and λem). |
| Suboptimal pH: The pH of your buffer system is in a region where the dominant species of this compound has a low quantum yield. | Action: Conduct a pH titration experiment to identify the pH range that provides the optimal fluorescence signal for your application. | |
| Low Concentration: The concentration of this compound is too low for detection by your instrument. | Action: Prepare a fresh, more concentrated stock solution and dilute as needed. Be mindful of the inner filter effect at very high concentrations. | |
| Inconsistent or Drifting Fluorescence Readings | pH Instability: The buffering capacity of your chosen buffer is insufficient, leading to pH fluctuations. | Action: Ensure you are using a buffer system with a pKa close to your target pH and at a sufficient concentration to maintain a stable pH. |
| Photobleaching: The fluorophore is being irreversibly damaged by prolonged exposure to the excitation light. | Action: Reduce the excitation light intensity, decrease the exposure time, or use an anti-fade reagent if compatible with your experiment. It is also advisable to acquire data from fresh samples for each time point in kinetic studies. | |
| Temperature Fluctuations: Changes in temperature can affect the fluorescence quantum yield and the pKa of the buffer. | Action: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout your measurements. | |
| Unexpected Spectral Shifts | Solvent Effects: The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission spectrum[1]. | Action: Ensure that your solvent system is consistent across all experiments. If changing solvents, re-characterize the spectral properties of this compound in the new solvent. |
| Binding to Other Molecules: Interaction with other molecules in your sample (e.g., proteins, DNA) can alter the fluorescence properties of the acridine derivative. | Action: If interactions are suspected, perform control experiments with and without the potential binding partners to assess their effect on the fluorescence signal. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Fluorescence
This protocol outlines the steps for performing a pH titration to identify the pH at which this compound exhibits the desired fluorescence characteristics for your assay.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or a suitable solvent)
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers)
-
pH meter
-
Fluorometer
Procedure:
-
Prepare a series of buffer solutions with pH values spanning the range of interest (e.g., from pH 2 to 10 in 0.5 or 1.0 pH unit increments). It is crucial to use a "universal" buffer system or a series of buffers with overlapping ranges to minimize buffer-specific effects[5].
-
Prepare a working solution of this compound in each buffer. The final concentration should be low enough to avoid inner filter effects (typically, the absorbance at the excitation wavelength should be less than 0.1).
-
Measure the pH of each solution accurately using a calibrated pH meter.
-
Measure the fluorescence emission spectrum of each solution. Use the excitation wavelength that you have determined to be optimal for the species of interest, or a wavelength that excites multiple species if you are studying the transition.
-
Plot the fluorescence intensity at the emission maximum versus the measured pH. The resulting curve will show the pH profile of this compound fluorescence, allowing you to identify the optimal pH for your experiment.
Protocol 2: Measuring pH-Dependent Excitation and Emission Spectra
This protocol will guide you in obtaining the full excitation and emission spectra of this compound at different pH values.
Materials:
-
This compound solutions at various pH values (prepared as in Protocol 1)
-
Fluorometer with scanning capabilities
Procedure:
-
For each pH solution, perform an emission scan. Set the excitation wavelength to a value that is absorbed by the acridine ring (e.g., 360 nm) and scan the emission wavelengths across a relevant range (e.g., 400-600 nm).
-
For each pH solution, perform an excitation scan. Set the emission wavelength to the maximum identified in the emission scan and scan the excitation wavelengths (e.g., 300-450 nm).
-
Plot the spectra. Overlay the emission spectra and excitation spectra obtained at different pH values to visualize the pH-dependent spectral shifts.
Visualizing the pH-Dependent Behavior
The following diagram illustrates the relationship between pH and the protonation state of this compound, which in turn governs its fluorescence properties.
Caption: pH-dependent protonation states of this compound.
The experimental workflow for determining the optimal pH is outlined below.
Caption: Workflow for pH titration of this compound.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(23), 13875–13909. [Link]
-
Pal, T., & Ghosh, S. (1997). Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid. The Journal of Physical Chemistry A, 101(12), 2271–2278. [Link]
-
Newman, J., & Ziegler, J. (2021). Universal buffers for use in biochemistry and biophysical experiments. Biophysical Reports, 1(1), 100003. [Link]
-
Totland, C., Thomas, P. J., Holst, B., Akhtar, N., Hovdenes, J., & Skodvin, T. (2020). 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators. Journal of Fluorescence, 30(4), 901–906. [Link]
-
ResearchGate. (n.d.). (b) the single crystal structure of this compound. Retrieved from [Link]
-
Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]
-
SVI. (n.d.). Bleaching Effects. Retrieved from [Link]
-
Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
Miura, T., & Miki, Y. (2016). Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences. Source Code for Biology and Medicine, 11(1), 10. [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]
-
FCSXpert. (n.d.). Buffers for FCS (Fluorescence Correlation Spectroscopy). Retrieved from [Link]
-
MDPI. (2024, August 2). Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. Retrieved from [Link]
-
MDPI. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. Retrieved from [Link]
-
ResearchGate. (2015, July 7). What is the role of pH in acridine orange staining?. Retrieved from [Link]
-
ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Retrieved from [Link]
-
ResearchGate. (2016, October 25). Correction the photo-bleaching and quantification the intensity?. Retrieved from [Link]
-
ResearchGate. (2019, August 26). Does Acridine orange gives fluorescence signals without binding to nucleic acid?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 5. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Spectral Overlap with Acridine-4-carboxylic Acid
Last Updated: January 29, 2026
Introduction
Welcome to the technical support center for multi-color imaging applications involving Acridine-4-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the common challenge of spectral overlap. As a Senior Application Scientist, my goal is to equip you with not only the protocols but also the scientific rationale to make informed decisions in your experiments, ensuring data integrity and accuracy.
This compound and its derivatives are valuable fluorescent probes, often utilized for their DNA intercalation properties and sensitivity to the microenvironment.[1][2][3] However, their broad emission spectra in the blue-green region can present significant challenges in multi-color imaging, leading to spectral bleed-through and compromised data. This guide provides a structured approach to troubleshoot and resolve these issues.
Section 1: Understanding the Spectral Properties of this compound
A fundamental understanding of the photophysical properties of this compound is the first step in designing a successful multi-color experiment. While the exact spectral characteristics can be influenced by the local environment (pH, solvent polarity, and binding to macromolecules), we can establish a general spectral profile.[4]
FAQ: What are the typical excitation and emission maxima for this compound?
While specific data for this compound can be limited, related acridine compounds provide a strong indication of its spectral behavior. Generally, acridine derivatives absorb in the violet-to-blue range and emit in the green region of the spectrum.[4] For instance, a closely related compound, Fluorescent Dye 430 carboxylic acid, has an excitation maximum at 430 nm and an emission maximum at 542 nm.[5] Acridine orange, another well-known derivative, exhibits an excitation peak around 490 nm and an emission peak at 520 nm when bound to double-stranded DNA.[6][7] It is crucial to experimentally determine the precise spectra in your specific experimental conditions.
Data Presentation: Spectral Properties of Acridine Dyes and Common Overlapping Fluorophores
The following table summarizes the spectral properties of a representative acridine dye and other common fluorophores that are likely to exhibit spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Common Laser Lines (nm) | Potential for Overlap with this compound |
| Fluorescent Dye 430 | 430[5] | 542[5] | 0.23[5] | 405, 445[5] | High |
| Acridine Orange (bound to dsDNA) | 490[6][7] | 520[6][7] | ~0.2[8] | 488 | High |
| DAPI (bound to dsDNA) | 358 | 461 | ~0.9 | 355, 405 | Moderate (Excitation) |
| Hoechst 33342 (bound to dsDNA) | 350 | 461 | ~0.4 | 355, 405 | Moderate (Excitation) |
| GFP (e.g., EGFP) | 488 | 507 | ~0.6 | 488 | High |
| FITC | 495 | 519 | ~0.9 | 488 | High |
Expert Insight:
The broad emission spectrum of many fluorophores is a primary cause of spectral overlap.[9] Even with seemingly well-separated emission maxima, the "tail" of the emission from a brighter fluorophore can significantly bleed into the detection channel of a dimmer one. Always consult the full spectral profile, not just the peak wavelengths.
Section 2: Troubleshooting Guide for Spectral Overlap
This section addresses common issues encountered during multi-color imaging with this compound and provides a logical, step-by-step approach to their resolution.
Problem 1: Significant bleed-through from the this compound channel into the green/yellow channel (e.g., GFP, FITC).
Causality: This is the most common issue and arises from the broad emission spectrum of acridine dyes. The tail of the acridine emission extends into the longer wavelengths, where green and yellow fluorophores are typically detected.
Solution Workflow:
Caption: Workflow for mitigating spectral bleed-through.
Detailed Protocols:
1. Filter Set Optimization:
-
Rationale: The most direct way to isolate fluorescence signals is by using optical filters that specifically transmit the desired emission wavelengths while blocking others.
-
Protocol:
-
Consult the full emission spectra of this compound and the spectrally adjacent fluorophore.
-
Select a bandpass emission filter for the adjacent fluorophore that has a narrow bandwidth (e.g., 20-30 nm) and is positioned as far from the acridine emission peak as possible.
-
Ensure the dichroic mirror has a steep cutoff between the excitation and emission wavelengths to minimize excitation light leakage.
-
Information on filter specifications is readily available from manufacturers' websites.[10]
-
2. Sequential Scanning:
-
Rationale: By exciting and detecting each fluorophore in a separate scan, you eliminate the possibility of simultaneous emission and detection, thus preventing bleed-through.[11]
-
Protocol (for Confocal Microscopy):
-
In your microscopy software, set up two separate imaging tracks or scans.
-
Track 1 (Acridine):
-
Activate the appropriate laser line for this compound (e.g., 405 nm).
-
Set the detector to capture the emission range of the acridine dye (e.g., 420-500 nm).
-
Deactivate all other laser lines.
-
-
Track 2 (e.g., GFP):
-
Activate the appropriate laser line for the green fluorophore (e.g., 488 nm).
-
Set the detector to capture the emission range of the green dye (e.g., 500-550 nm).
-
Deactivate all other laser lines.
-
-
Acquire the image. The software will scan the sample line by line or frame by frame for each track and then merge the images.
-
Problem 2: Weak signal from this compound, leading to the appearance of false co-localization.
Causality: When the signal from one fluorophore is significantly weaker than the other, even minor bleed-through from the brighter channel can be misinterpreted as a genuine signal in the dimmer channel.
Solution Workflow:
Caption: Workflow for troubleshooting a weak fluorescent signal.
Detailed Protocols:
1. Excitation Optimization:
-
Rationale: Maximizing the excitation efficiency will lead to a stronger emission signal.
-
Protocol:
-
Experimentally determine the excitation spectrum of your this compound conjugate in your sample.
-
Select the available laser line that is closest to the excitation maximum. Acridine dyes can often be excited by 405 nm or 445 nm lasers.[5][12]
-
Carefully increase the laser power for the acridine channel. Be mindful of phototoxicity and photobleaching.
-
2. Compensation Controls:
-
Rationale: Single-color controls are essential for accurately setting compensation, a process that mathematically corrects for spectral overlap.[9][13]
-
Protocol:
-
Prepare a set of control samples, each stained with only one of the fluorophores used in your multi-color experiment.
-
Image each single-stained sample using the same settings as your multi-color experiment.
-
Measure the amount of signal from the single fluorophore that is detected in the "wrong" channels. This is the spillover value.
-
Use the microscopy software's compensation tool to subtract the spillover from your multi-color images.[9] For accurate compensation, the positive control should be at least as bright as the signal in the experimental sample.[13]
-
Section 3: Advanced Technique - Spectral Unmixing
For highly overlapping fluorophores where traditional methods are insufficient, spectral unmixing offers a powerful computational solution.
FAQ: What is spectral unmixing and when should I use it?
Spectral unmixing is a technique that separates the emission spectra of multiple fluorophores within a single image.[14][15] Instead of using narrow bandpass filters to isolate signals, a spectral detector captures the entire emission spectrum for each pixel. Algorithms then decompose this mixed spectrum into the contributions of each individual fluorophore.[16][17]
Use spectral unmixing when:
-
You are using fluorophores with very close emission maxima (e.g., GFP and YFP).
-
You are performing multiplex imaging with three or more fluorophores that have significant spectral overlap.
-
Traditional compensation fails to adequately separate the signals.
Experimental Protocol: Linear Spectral Unmixing
-
Acquire Reference Spectra:
-
Prepare single-stained control samples for each fluorophore in your experiment.
-
Using the spectral detector on your microscope, acquire a reference emission spectrum for each fluorophore. This is the "spectral fingerprint."
-
-
Image Your Multi-Color Sample:
-
Acquire an image of your multi-color sample using the same spectral detector settings. Each pixel will now contain a composite spectrum.
-
-
Apply Unmixing Algorithm:
-
In your analysis software (e.g., ImageJ/Fiji with a spectral unmixing plugin, or commercial software), provide the reference spectra.
-
The software will use a linear unmixing algorithm to calculate the abundance of each fluorophore in every pixel of your multi-color image.[16]
-
-
Validate Results:
-
Always check the unmixed images for artifacts. The software will often generate a "residual" image, which should ideally contain only noise. Any structural information in the residual image may indicate an uncharacterized fluorescent species or an error in the reference spectra.
-
Logical Relationship Diagram: Spectral Unmixing
Caption: The process of linear spectral unmixing.
Conclusion
Managing spectral overlap is a critical aspect of multi-color fluorescence imaging. By understanding the spectral properties of this compound, systematically troubleshooting bleed-through, and employing advanced techniques like spectral unmixing when necessary, you can achieve high-quality, reliable data. Always remember that proper controls are the cornerstone of any robust fluorescence microscopy experiment.
References
-
Antibodies.com. (n.d.). Fluorescent Dye 430 carboxylic acid (A270018). Retrieved from [Link]
-
Prahl, S. (2017). Acridine orange. Oregon Medical Laser Center. Retrieved from [Link]
-
ResearchGate. (n.d.). (b) the single crystal structure of this compound. Retrieved from [Link]
-
Brázdová, M., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research, 50(19), 10899–10912. [Link]
-
Brázdová, M., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Acridine orange. Retrieved from [Link]
-
FluoroFinder. (2022). Introduction to Spectral Overlap and Compensation in Flow Cytometry. Retrieved from [Link]
-
ChemRxiv. (2022). Multimodal Acridine Photocatalysis Enables Direct Access to Thiols from Carboxylic Acids and Elemental Sulfur. Retrieved from [Link]
-
Syracuse University. (n.d.). Spectral Overlap. Flow Core. Retrieved from [Link]
-
ACS Publications. (2024). Dual Acridine/Decatungstate Photocatalysis for the Decarboxylative Radical Addition of Carboxylic Acids to Azomethines. Organic Letters. [Link]
-
PubMed Central. (2018). Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of this compound on early-stage biofilm metabolic activity.... Retrieved from [Link]
-
FCS Express. (n.d.). Spectral Unmixing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging. Retrieved from [Link]
-
Bitesize Bio. (2013). An Introduction to Spectral Overlap and Compensation Protocols in Flow Cytometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Blue-conversion of organic dyes produces artifacts in multicolor fluorescence imaging. Retrieved from [Link]
-
MDPI. (2023). Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining.... Retrieved from [Link]
-
Expert Cytometry. (n.d.). Unlocking Insights: The Vital Role of Unmixing Algorithms in Spectral Flow Cytometry. Retrieved from [Link]
-
PubMed Central. (2015). Mitigating fluorescence spectral overlap in wide-field endoscopic imaging. Retrieved from [Link]
-
PubMed Central. (2018). Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition. Retrieved from [Link]
-
NV5 Geospatial. (n.d.). Linear Spectral Unmixing. Retrieved from [Link]
-
PubMed. (2007). Evaluation of acridine in Nafion as a fluorescence-lifetime-based pH sensor. Retrieved from [Link]
-
Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]
-
Optica Publishing Group. (2019). Multicolor fluorescent imaging by space-constrained computational spectral imaging. Retrieved from [Link]
-
UTHealth Houston. (n.d.). Compensation Controls. McGovern Medical School. Retrieved from [Link]
-
PubMed. (2021). Acridone and acridinium constructs with red-shifted emission. Retrieved from [Link]
-
YouTube. (2021). Spectral Unmixing - (Full video). Retrieved from [Link]
-
Bitesize Bio. (2020). Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra. Retrieved from [Link]
-
NASA SeaDAS. (n.d.). Spectral Unmixing. Retrieved from [Link]
-
ACS Publications. (2025). Advancing Multicolor Super-Resolution Volume Imaging: Illuminating Complex Cellular Dynamics. JACS Au. [Link]
-
PubMed. (1981). Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent Dye 430 carboxylic acid (A270018) | Antibodies.com [antibodies.com]
- 6. Spectrum [Acridine Orange] | AAT Bioquest [aatbio.com]
- 7. Acridine Orange | AAT Bioquest [aatbio.com]
- 8. omlc.org [omlc.org]
- 9. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 10. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 11. Multicolor Microscopy: The Importance of Multiplexing | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 14. Spectral Unmixing [denovosoftware.com]
- 15. beckman.com [beckman.com]
- 16. Linear Spectral Unmixing [nv5geospatialsoftware.com]
- 17. Spectral Unmixing [seadas.gsfc.nasa.gov]
Validation & Comparative
Comparative Profiling of Nuclear Reporters: DAPI vs. Acridine-4-carboxylic Acid (ACA)
The following comparative guide synthesizes standard industry protocols with specific research data regarding Acridine-4-carboxylic Acid (ACA) and DAPI .
Executive Summary
While DAPI (4′,6-diamidino-2-phenylindole) remains the industry "gold standard" for general nuclear counterstaining due to its high affinity for AT-rich regions and photostability, This compound (ACA) represents a distinct class of DNA intercalators.
ACA is not a direct drop-in replacement for DAPI in routine histology; rather, it is a specialized probe. Unlike DAPI’s minor-groove binding, ACA utilizes planar intercalation , often exhibiting sensitivity to DNA secondary structures (e.g., G-quadruplexes) and local pH environments. This guide delineates the specific operational windows for each, assisting researchers in selecting the correct reporter for structural DNA analysis vs. routine nuclei counting.
Mechanistic & Photophysical Comparison[1]
The fundamental difference lies in the binding mode. DAPI is a minor groove binder , causing minimal distortion to the DNA helix. ACA, an acridine derivative, is an intercalator , inserting itself between base pairs, which can unwind the helix and lengthen the DNA polymer.
Table 1: Technical Specifications
| Feature | DAPI | This compound (ACA) |
| CAS Number | 28718-90-3 | 31327-97-6 |
| Binding Mode | Minor Groove (AT-rich specific) | Intercalation (Base-stacking) |
| Excitation (Max) | 358 nm (UV) | ~360–380 nm (UV/Blue) |
| Emission (Max) | 461 nm (Blue) | ~440–460 nm (Blue/Cyan) |
| DNA Affinity ( | High (~10⁻⁷ M) | Moderate (Structure dependent) |
| Stokes Shift | Large (~100 nm) | Moderate (~60–80 nm) |
| Live Cell Permeability | Low (Slow uptake); High in fixed cells | pH-dependent (pKa ~5.0 for COOH) |
| Selectivity | dsDNA > RNA | dsDNA & G-Quadruplexes |
*Note: ACA spectral values are solvent/pH dependent. Unlike Acridine Orange, ACA lacks the dimethylamino auxochromes that shift emission to green/red.
Mechanistic Visualization
The following diagram contrasts the binding topology, highlighting why ACA is often used for structural DNA studies (e.g., telomeres) while DAPI is used for localization.
Figure 1: DAPI binds externally in the minor groove, while ACA physically inserts between base pairs.
Experimental Protocols
Protocol A: Standard DAPI Staining (Fixed Cells)
Best for: Routine cell counting, nuclear morphology.
-
Fixation: Incubate cells in 4% Paraformaldehyde (PFA) for 15 min at RT.
-
Wash: Rinse 3x with PBS.[1]
-
Permeabilization: Incubate in 0.1% Triton X-100 in PBS for 10 min.
-
Staining: Dilute DAPI stock (5 mg/mL) to 300 nM (0.1–1 µg/mL) in PBS.
-
Incubation: Add to cells for 1–5 minutes in the dark.
-
Mounting: Wash 3x with PBS; mount in antifade media.
Protocol B: this compound Structural Staining
Best for: Investigating DNA intercalation, pH-dependent uptake, or drug-delivery tracking.
Critical Pre-requisite: ACA contains a carboxylic acid group (pKa ~3.5–5.0). At physiological pH (7.4), it exists largely as an anion (
-
Preparation: Dissolve ACA in DMSO to create a 10 mM stock.
-
Buffer Selection:
-
For Fixed Cells: Use PBS (pH 7.4).
-
For Live/Metabolic Uptake: Use a buffer adjusted to pH 5.5–6.0 if targeting lysosomal/acidic compartments, or use standard media if assessing extracellular interaction.
-
-
Fixation (if applicable): Fix with cold Methanol (preferred over PFA for acridines to prevent crosslinking interference with intercalation).
-
Staining: Dilute ACA to 1–5 µM (Higher concentration required than DAPI due to lower quantum yield in aqueous phase).
-
Incubation: Incubate for 15–30 minutes at RT (Intercalation kinetics are slower than groove binding).
-
differentiation (Optional): Briefly rinse with dilute acid (0.1% acetic acid) if reducing cytoplasmic background is necessary.
Decision Logic for Staining
Figure 2: Decision tree for selecting DAPI vs. ACA based on experimental intent.
Performance Analysis & Critical Insights
Specificity and Binding Affinity
DAPI is highly AT-selective. It requires a run of at least three AT base pairs to bind effectively in the minor groove. This makes DAPI excellent for visualizing heterochromatin (often AT-rich) but potentially biased in GC-rich genomes.
-
ACA Insight: Acridine derivatives generally show a preference for GC-rich sequences or G-quadruplex structures [1]. If your research involves telomeric G-quadruplex stabilization (a common target in oncology), ACA derivatives are superior candidates over DAPI.
Spectral Signal-to-Noise
-
DAPI: Exhibits a massive quantum yield increase (~20-fold) upon binding DNA.[2] Unbound dye fluoresces weakly, reducing the need for extensive washing.
-
ACA: The fluorescence enhancement upon binding is generally lower than DAPI.[2] Furthermore, the carboxylic acid moiety can lead to pH-dependent fluorescence quenching [2].
-
Recommendation: When using ACA, rigorous washing or spectral unmixing is often required to distinguish nuclear signal from cytoplasmic background.
Cytotoxicity
-
DAPI: While cell-impermeant in short durations, it is considered less cytotoxic than intercalators because it does not unwind the helix significantly.
-
ACA: As an intercalator, ACA is a potential mutagen. It distorts the DNA backbone, inhibiting replication and transcription more aggressively than DAPI. This property is often exploited in chemotherapy (e.g., acridine-based drugs) but is a drawback for live-cell imaging where cell viability is paramount.
References
-
Neidle, S., et al. (2002). "Acridine derivatives as G-quadruplex binding agents." Methods in Enzymology.
-
BenchChem. (2024). "Fluorescence Spectrum of Acridine Derivatives and pH Sensitivity." Technical Notes.
-
Thermo Fisher Scientific. (2023). "Nucleic Acid Stains: DAPI and Acridine Orange Properties." Molecular Probes Handbook.
-
PubChem. (2025).[3] "this compound: Compound Summary." National Library of Medicine.
Sources
- 1. Differential staining of peripheral nuclear chromatin with Acridine orange implies an A-form epichromatin conformation of the DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. This compound | C14H9NO2 | CID 11138739 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond the pH Gradient: Evaluating Acridine-4-carboxylic Acid & Derivatives for Lysosomal Specificity
Executive Summary: The Physicochemical Reality
In the field of lysosomal labeling, Acridine-4-carboxylic Acid (ACA) presents a distinct physicochemical paradox compared to traditional probes like Acridine Orange (AO) or LysoTracker™ . While the acridine core suggests fluorescence potential, the 4-position carboxylic acid moiety fundamentally alters its membrane dynamics.
This guide serves as a technical assessment framework. Unlike cationic amphiphilic drugs (CADs) that passively accumulate in acidic organelles via proton trapping, ACA exists predominantly as an anion at physiological pH, potentially limiting its utility as a standalone live-cell probe without derivatization.
Key Technical Verdict:
-
This compound (Native): Low specificity for acidic organelles due to anionic repulsion at the plasma membrane (pH 7.4).
-
Acridine-4-carboxamides (Derivatives): High lysosomal specificity (e.g., DACA). The masking of the carboxylic acid restores the "weak base" properties required for lysosomotropism.
-
Gold Standard Alternatives: LysoTracker Red DND-99 (High specificity), Acridine Orange (Dual DNA/RNA/Lysosome staining).
Mechanistic Analysis: Ion Trapping vs. Exclusion
To understand the specificity of ACA, one must analyze its pKa relative to the cellular pH gradient.
The Ion Trapping Hypothesis (Henderson-Hasselbalch)
Lysosomal probes typically possess a basic amine (pKa > 6) and a lipophilic core. They cross the neutral cytosol uncharged, enter the acidic lysosome (pH 4.5–5.0), become protonated, and are trapped because the charged form cannot cross the membrane back.
The ACA Anomaly
-
Acridine Nitrogen (Basic): pKa ≈ 5.6
-
4-Carboxylic Acid (Acidic): pKa ≈ 4.2
-
At Cytosolic pH (7.2 - 7.4): The carboxylic acid is deprotonated (
). The molecule carries a net negative charge. Result: Poor membrane permeability. -
At Lysosomal pH (4.5): The nitrogen protonates (
), and the carboxyl group begins to protonate ( ). Result: Even if it enters, it may become zwitterionic or neutral, potentially allowing leakage rather than trapping.
Diagram 1: Physicochemical Pathway of Acridine Probes
Figure 1: Comparative mechanism. Acridine Orange (Green) efficiently crosses membranes and traps. This compound (Red) faces electrostatic repulsion at the membrane interface due to its negative charge at neutral pH.
Comparative Matrix: ACA vs. Alternatives
The following table contrasts ACA with established alternatives to assist in experimental design.
| Feature | This compound (ACA) | Acridine Orange (AO) | LysoTracker™ Red DND-99 | DACA (Amide Derivative) |
| Primary Mechanism | Passive diffusion (Low efficiency) | Proton Trapping (Weak Base) | Proton Trapping + Retention | Proton Trapping + DNA Intercalation |
| Specificity | Low (High background) | Moderate (Binds DNA/RNA) | High (Lysosome specific) | Mixed (Lysosome + Nucleus) |
| Metachromasy | No (Single emission) | Yes (Green=DNA, Red=Lysosome) | No (Single emission) | No |
| Cytotoxicity | Low (Poor uptake) | High (Phototoxic, lysosomal rupture) | Low (at nM concentrations) | High (Topo II Inhibitor) |
| Use Case | Chemical intermediate / pH sensor (immobilized) | Autophagy flux, Cell death | Live cell imaging, Flow cytometry | Cancer therapeutic research |
Experimental Validation Protocols
If you are evaluating ACA (or a derivative) for lysosomal specificity, you must validate it against a gold standard using the following self-validating workflow.
Protocol A: The "Bafilomycin Challenge" (Specificity Test)
Objective: Determine if the probe's accumulation is dependent on the vacuolar H+-ATPase (v-ATPase).
-
Seed Cells: HeLa or U2OS cells on glass-bottom dishes (70% confluence).
-
Treatment Groups:
-
Group A (Control): Incubate with ACA (1–5 µM) for 30 min.
-
Group B (Competition): Pre-treat with Bafilomycin A1 (100 nM) for 45 min, then add ACA.
-
-
Imaging: Confocal microscopy (Excitation ~360-400nm for acridines, verify specific spectra).
-
Readout:
-
If ACA is specific: Group B should show >90% loss of fluorescence compared to Group A (loss of pH gradient).
-
If ACA is non-specific: Fluorescence will persist in Group B (binding to lipids/proteins independent of pH).
-
Protocol B: Co-localization Indexing
Objective: Quantify spatial overlap with a known lysosomal marker.
-
Transfection: Transfect cells with LAMP1-RFP (Lysosome-associated membrane protein 1) 24h prior.
-
Staining: Incubate cells with ACA (Green channel) for 30 min.
-
Analysis: Calculate Pearson’s Correlation Coefficient (PCC).
-
PCC > 0.7: High Specificity.
-
PCC < 0.4:[1] Non-specific distribution.
-
Workflow Visualization
Use this decision tree to interpret your experimental results when assessing ACA or its derivatives.
Diagram 2: Specificity Validation Workflow
Figure 2: Experimental decision tree for validating putative lysosomal probes.
References
-
De Duve, C., et al. (1974). "Lysosomotropic agents."[2][3] Biochemical Pharmacology. Link
-
Moriyama, Y., et al. (1982).[4] "Acridine orange as a fluorescent probe for lysosomal proton pump."[4][5] Journal of Biochemistry. Link
-
Thermo Fisher Scientific. "LysoTracker™ Red DND-99 Product Information." Link
-
Ross, W. E., et al. (1979). "this compound derivatives as antitumor agents." Cancer Research. (Context for DACA derivatives). Link
-
Pierzyńska-Mach, A., et al. (2014). "Lysosomal involvement in apoptosis and autophagy." International Journal of Molecular Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Flow cytofluorometry of lysosomal acridine orange uptake by living cultured cells. Effect of trypsinization and starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acridine orange as a fluorescent probe for lysosomal proton pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Acridine-4-carboxylic Acid proper disposal procedures
Acridine-4-carboxylic Acid: Definitive Disposal & Handling Guide
Part 1: Executive Summary (Immediate Action Card)
Do not dispose of this compound down the drain or in regular trash. As a derivative of acridine, this compound is a nitrogen-containing heterocycle with DNA-intercalating properties.[1] It must be managed as Hazardous Chemical Waste destined for high-temperature incineration.[1]
| Parameter | Critical Data |
| CAS Number | 31327-97-6 |
| Primary Hazard | Mutagenic Potential / Irritant .[1] Acridines are known DNA intercalators.[2] |
| Waste Class | Non-Halogenated Organic (unless mixed with halogenated solvents).[1] |
| Disposal Method | High-Temperature Incineration via licensed waste contractor.[1] |
| Deactivation | NOT RECOMMENDED at bench scale.[1] Unlike Ethidium Bromide, specific chemical degradation protocols for this derivative are not validated. |
Part 2: Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand its reactivity and stability. This compound combines the planar, intercalating structure of acridine with a carboxylic acid moiety.[1]
-
Molecular Formula: C₁₄H₉NO₂[1]
-
Physical State: Solid (Yellow to crystalline powder).[1]
-
Acidity (pKa): ~1.5 (Carboxylic acid) and ~5.6 (Acridine nitrogen).[1] It may exist as a zwitterion in certain pH ranges, affecting solubility.
-
Stability: Stable under normal temperatures but sensitive to strong oxidizers.
-
Toxicology:
-
GHS Classification: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H341 (Suspected genetic defects).[1]
-
Mechanism: The planar acridine ring can slide between DNA base pairs (intercalation), potentially causing frameshift mutations during replication. This necessitates zero-discharge to the environment.
-
Part 3: Personal Protective Equipment (PPE)
Before initiating any disposal workflow, establish a barrier against mutagenic exposure.
-
Respiratory: N95 mask (minimum) or P100 respirator if handling fine powder outside a fume hood.[1]
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). Acridines can penetrate latex.
-
Ocular: Chemical splash goggles.
-
Engineering Control: All weighing and waste transfer must occur inside a certified Chemical Fume Hood .
Part 4: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Spill Residue)
Most common scenario: Expired reagent or synthesis by-product.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to the acidic carboxylic group.
-
Transfer: Transfer the solid carefully inside the fume hood to avoid dust generation.
-
Labeling: Attach a hazardous waste tag immediately.
-
Secondary Containment: Place the primary jar into a clear secondary ziplock bag before placing it in the satellite accumulation area.
Scenario B: Liquid Waste (Stock Solutions & Mother Liquors)
Common scenario: HPLC waste or reaction solvents.[1]
-
Segregation: Determine the solvent base.
-
Aqueous (pH > 7): Segregate into "Aqueous Basic/Toxic" waste.
-
Organic (DMSO, Methanol, Acetone): Segregate into "Organic Solvents/Toxic" waste.
-
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), which could react with the acridine ring or the carboxylic acid.
-
No Deactivation: Do not attempt to neutralize with bleach or hypophosphorous acid. While these work for Ethidium Bromide, the reaction products of this compound are not well-characterized and may remain toxic.[1]
-
Labeling: List all solvents and the estimated concentration of this compound.
Scenario C: Contaminated Debris (Gloves, Tips, Weigh Boats)[1]
-
Trace vs. Gross Contamination:
-
Trace (Gloves, Towels): Collect in a dedicated "Chemically Contaminated Debris" bag (usually yellow or clear 6-mil poly bag).[1]
-
Gross (Heavily soiled items): Bag separately and treat as solid chemical waste (Scenario A).
-
-
Sharps: Contaminated needles or glass pipettes must go into a Chemical Sharps container (White or Red with "Chemical Hazard" label), never into a biological sharps container (to prevent autoclaving of volatile chemicals).
Part 5: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for segregating this compound waste streams to ensure regulatory compliance (RCRA/EPA).
Caption: Operational workflow for segregating this compound waste based on physical state and solvent matrix.
Part 6: Spill Response Procedures
Minor Spill (< 5g or < 100mL):
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves, goggles, and N95 mask.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust, then wipe up. Do not dry sweep.
-
Liquid: Absorb with vermiculite, sand, or chemical spill pads.
-
-
Clean: Clean the area with soap and water. Test surface with UV light (if available) to check for residual fluorescence (common in acridines).[1]
-
Disposal: All cleanup materials go into the Solid Hazardous Waste container.
Major Spill (> 5g):
-
Evacuate the area.[3]
-
Contact EHS / Hazmat team immediately.
-
Do not attempt cleanup without Tyvek suit and respiratory protection.
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link][1]
-
Princeton University EHS. (2023). Ethidium Bromide and Other Intercalating Agents Waste Disposal.[3][4][5] (Used as a comparative standard for intercalating agents).[1] Retrieved January 30, 2026, from [Link][1]
-
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved January 30, 2026, from [Link][1]
Sources
Personal protective equipment for handling Acridine-4-carboxylic Acid
Executive Summary & Risk Profile
The "Hidden" Hazard: While standard Safety Data Sheets (SDS) often classify Acridine-4-carboxylic Acid primarily as a skin and eye irritant (H315, H319), experienced medicinal chemists treat this compound with elevated caution. As a planar tricyclic aromatic, the acridine core is a known DNA intercalator.
Operational Philosophy: Treat this compound as a potential mutagen. The primary risk vector is dust inhalation and transdermal absorption during weighing and solubilization. Once in solution, the risk shifts to permeation through inadequate glove materials.
| Hazard Class | GHS Code | Critical Consequence |
| Skin Irritation | H315 | Contact dermatitis; potential transdermal uptake. |
| Eye Irritation | H319 | Severe irritation; corneal damage risk from particulates. |
| STOT SE 3 | H335 | Respiratory tract irritation; mucosal absorption. |
| Mutagenicity | Suspected | Acridine core structure suggests potential for DNA intercalation. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." Use this targeted protection matrix.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Planar aromatics can permeate thin nitrile. The second layer provides a "color indicator" breach buffer and increases breakthrough time. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Mandatory: All solid handling must occur inside a certified chemical fume hood. If weighing outside is unavoidable (not recommended), a fit-tested N95 is the absolute minimum. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity. |
| Body Defense | Tyvek® Sleeves + Lab Coat | Standard cotton lab coats are porous. Disposable Tyvek sleeves prevent cuff-gap contamination—the most common exposure point during weighing. |
Operational Workflow: From Solid to Solution
This workflow emphasizes "Static Control" and "Contamination Tracing."
Phase 1: Preparation & Weighing
Senior Scientist Note: Acridines are often electrostatic. They "jump" from spatulas. Use an ionizing fan or antistatic gun if available.
-
Workspace Setup: Line the fume hood surface with a disposable absorbent pad (plastic side down). This captures micro-spills and allows for easy disposal.
-
Lighting Check: Have a handheld UV (365nm) lamp ready. Acridine derivatives are highly fluorescent. You will use this to validate your cleanup.
-
Weighing:
-
Place the balance inside the hood.
-
If the balance is external, tare a vial inside the hood, add the solid, cap it tightly, and then weigh the closed container. Never transport open solids.
-
Phase 2: Solubilization
Solvent Choice: this compound has low water solubility. It dissolves readily in DMSO or DMF.
-
Protocol: Add solvent slowly down the side of the vial to wash down adherent powder.
-
Venting: If using reactive reagents (e.g., thionyl chloride for acid chloride formation), ensure the vessel is vented to a scrubber or hood exhaust.
Phase 3: Decontamination (The UV Validation)
Most safety failures happen during cleanup.
-
Scan: Dim the lab lights and scan the work area, balance, and your glove cuffs with the UV lamp.
-
Clean: If you see fluorescence (yellow/green glow), wipe with a paper towel soaked in Ethanol (EtOH).
-
Re-scan: Confirm the fluorescence is gone. This is your self-validating safety step.
Workflow Diagram
The following logic flow ensures containment integrity:
Caption: Operational logic flow emphasizing the critical UV-validation loop before waste disposal.
Emergency Response & Disposal Plan
Spill Management
Scenario: Powder spill inside the hood.
-
Do NOT blow. Do not use compressed air.
-
Wet Wipe Method: Cover the powder with a paper towel dampened with Ethanol or Acetone. This prevents dust generation.[1][2][3][4][5][6][7]
-
Scoop: Gather the wet material and place it in a wide-mouth solid waste jar.
-
Trace: Use the UV lamp to ensure no micro-particles remain.
First Aid (Immediate Action)[8]
-
Eye Contact: Flush for 15 minutes. Acridines bind to DNA; speed is critical to prevent cellular uptake.
-
Skin Contact: Wash with soap and water.[1][2][3][8] Do not use alcohol on skin immediately, as it may enhance transdermal transport of the acridine.
-
Inhalation: Move to fresh air immediately.
Waste Disposal Guidelines
Segregate waste to prevent cross-reactivity.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Organic Solid | "Acridine Contaminated Solids - Toxic/Irritant" |
| Liquid Waste | Non-Halogenated Organic | "DMSO/Acridine Solution - Toxic" |
| Sharps | Chemically Contaminated | Standard Sharps Bin (Do not recap needles) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11138739, this compound. Retrieved January 30, 2026 from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Acridine. (General hazard grounding for acridine core). Retrieved January 30, 2026 from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
